Boc-D-Glu-OBzl
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZUKWBYQQYBTF-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34404-30-3 | |
| Record name | N-alpha-t-Butyloxycarbonyl-D-glutamic acid benzyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Solubility of Boc-D-Glu-OBzl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-α-tert-Butoxycarbonyl-D-glutamic acid α-benzyl ester (Boc-D-Glu-OBzl), a key building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this compound is critical for optimizing reaction conditions, ensuring efficient coupling, and preventing aggregation during peptide synthesis.
Physicochemical Properties
This compound is a protected amino acid derivative with the following properties:
-
Molecular Formula: C₁₇H₂₃NO₆[1]
-
Appearance: White to off-white powder[2]
-
General Solubility: As a protected amino acid, this compound is generally sparingly soluble in water but exhibits high solubility in common organic solvents used in peptide synthesis.[3] The presence of the benzyl (B1604629) ester group can enhance its solubility and stability in various formulations.[4]
Solubility Data
| Solvent | Abbreviation | Type | Quantitative Solubility (at ambient temperature) | Qualitative Solubility | Source |
| N,N-Dimethylformamide | DMF | Polar Aprotic | ~168.7 mg/mL (1 mmole in 2 mL) | Clearly Soluble | [2] |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | ≥ 100 mg/mL (for L-enantiomer) | Soluble | |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | High (estimated) | Soluble | [5] |
| Dichloromethane | DCM | Chlorinated | Moderate to High (estimated) | Soluble | [5] |
| Chloroform | CHCl₃ | Chlorinated | Soluble (for L-enantiomer) | Soluble | |
| Methanol | MeOH | Polar Protic | Soluble | Soluble | |
| Ethanol | EtOH | Polar Protic | Moderately Soluble (estimated) | Soluble | |
| Acetonitrile | ACN | Polar Aprotic | Moderately Soluble (estimated) | Soluble | |
| Tetrahydrofuran | THF | Ether | Sparingly Soluble (estimated) | Sparingly Soluble | |
| Ethyl Acetate | EtOAc | Ester | Sparingly Soluble (estimated) | Sparingly Soluble | |
| Water | H₂O | Polar Protic | Very Low | Sparingly Soluble | [3] |
Experimental Protocol: Determination of Equilibrium Solubility
This section outlines a detailed methodology for determining the equilibrium solubility of this compound in a given solvent, adapted from standard protocols for small molecules.
Objective: To accurately quantify the maximum concentration of this compound that can be dissolved in a specific solvent at a defined temperature to reach equilibrium.
Materials and Equipment:
-
This compound (powder)
-
Selected solvent (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test different time points to ensure equilibrium has been reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Analyze the standard solutions by HPLC to generate a calibration curve of peak area versus concentration.
-
Analyze the filtered sample solution under the same HPLC conditions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the determined concentration, typically in mg/mL or mol/L, at the specified temperature.
-
Visualization of Experimental Workflow and Application
The following diagrams illustrate the experimental workflow for solubility determination and the logical steps in a typical application of this compound in solid-phase peptide synthesis.
Caption: A generalized workflow for determining equilibrium solubility.
References
Function of Boc and Bzl Protecting Groups: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the arsenal (B13267) of available protecting groups, the tert-butyloxycarbonyl (Boc) and benzyl (B1604629) (Bzl) groups are fundamental tools, particularly in peptide synthesis and the development of complex pharmaceutical agents.[1][2] This technical guide provides a comprehensive overview of the core functions, applications, and experimental considerations for these two indispensable protecting groups.
The tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most prevalent protecting groups for amines, prized for its stability in a wide range of conditions and its facile removal under mild acidic conditions.[3][4] This acid lability is a key feature that allows for its selective cleavage in the presence of other protecting groups.[5]
The primary function of the Boc group is to temporarily block the nucleophilicity and reactivity of primary and secondary amines by converting them into carbamates.[2][5] This protection prevents unwanted side reactions during subsequent synthetic steps.
Protection Mechanism: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the Boc-protected amine, along with tert-butanol (B103910) and carbon dioxide as byproducts.[4]
Deprotection Mechanism: The removal of the Boc group is achieved with acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine.[3][8]
Caption: Boc protection and deprotection pathway.
The stability and lability of the Boc group are crucial for its application. The following table summarizes its behavior under various conditions.
| Condition | Reagents | Stability of Boc Group |
| Acidic | Strong acids (e.g., TFA, HCl) | Labile[6] |
| Lewis acids (e.g., ZnBr₂, AlCl₃) | Labile[7][9] | |
| Basic | Aqueous base (e.g., NaOH, Na₂CO₃) | Stable[5] |
| Hydrogenolysis | H₂, Pd/C | Stable[5] |
| Nucleophiles | Hydrazine, amines | Stable[5] |
Protocol 1: Boc Protection of a Primary Amine [4]
-
Materials: Primary amine, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.), triethylamine (B128534) (TEA, 1.1 eq. if starting from an amine salt) or NaOH, and a suitable solvent (e.g., THF, DCM, or a mixture of water and dioxane).[4][6]
-
Procedure: a. Dissolve the amine in the chosen solvent. b. If necessary, add the base. c. Add Boc₂O to the stirred solution at room temperature.[4] d. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, perform an aqueous workup to remove water-soluble byproducts.[4] f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the N-Boc protected amine by column chromatography or recrystallization if necessary.[4]
Protocol 2: Boc Deprotection using TFA [3]
-
Materials: Boc-protected amine, trifluoroacetic acid (TFA), and dichloromethane (B109758) (DCM).
-
Procedure: a. Dissolve the Boc-protected amine in DCM. b. Add a solution of 25-50% TFA in DCM.[10] c. Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[3] d. Upon completion, remove the solvent and excess TFA under reduced pressure. e. The resulting amine is obtained as a TFA salt, which can be used directly or neutralized with a suitable base.
The Benzyl (Bzl) Group
The benzyl group is a versatile protecting group for alcohols, phenols, carboxylic acids, and amines.[11] Its key feature is its stability to a wide range of acidic and basic conditions, with removal typically achieved by catalytic hydrogenolysis.[11][12]
The Bzl group masks the reactivity of hydroxyl and other functional groups by converting them into benzyl ethers or corresponding benzyl derivatives. This protection is robust enough to withstand many synthetic transformations.
Protection Mechanism: Benzylation is commonly achieved via a Williamson ether synthesis, where an alkoxide, generated by treating the alcohol with a base (e.g., NaH), reacts with benzyl bromide (BnBr) or benzyl chloride (BnCl).[12]
Deprotection Mechanism: The most common method for Bzl group removal is catalytic hydrogenation. In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas), the benzyl ether is cleaved to yield the free alcohol and toluene.[11]
The stability profile of the Bzl group is complementary to that of the Boc group, forming the basis of their orthogonal use.
| Condition | Reagents | Stability of Bzl Group |
| Acidic | Strong acids (e.g., TFA, HCl) | Generally Stable[13] |
| Basic | Strong bases (e.g., NaOH, NaH) | Stable |
| Hydrogenolysis | H₂, Pd/C | Labile[11] |
| Dissolving Metal Reduction | Na, liquid NH₃ | Labile |
| Oxidizing Agents | DDQ (for p-methoxybenzyl ethers) | Labile[12] |
Protocol 3: Benzyl Protection of an Alcohol [12]
-
Materials: Alcohol, sodium hydride (NaH, 1.1 eq.), benzyl bromide (BnBr, 1.2 eq.), and an anhydrous aprotic solvent (e.g., THF, DMF).
-
Procedure: a. Dissolve the alcohol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C and carefully add NaH portion-wise. c. Allow the mixture to stir for 30 minutes to form the alkoxide. d. Add BnBr dropwise to the reaction mixture. e. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). f. Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl. g. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. h. Purify the benzyl ether by column chromatography.
Protocol 4: Benzyl Deprotection by Catalytic Hydrogenation [11]
-
Materials: Benzyl-protected compound, 10% Palladium on carbon (Pd/C), and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Procedure: a. Dissolve the benzyl-protected compound in the solvent in a flask suitable for hydrogenation. b. Carefully add a catalytic amount of Pd/C (typically 5-10 mol%). c. Secure a hydrogen-filled balloon to the flask or use a Parr hydrogenator. d. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. g. Rinse the filter cake with the solvent. h. Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Orthogonality and Application in Drug Development
The distinct deprotection conditions for Boc (acid-labile) and Bzl (hydrogenolysis-labile) groups make them an excellent "orthogonal" pair.[14] This orthogonality is a powerful tool in complex molecular synthesis, allowing for the selective deprotection of one group without affecting the other.[15] This is particularly valuable in solid-phase peptide synthesis (SPPS), where the Boc group is often used for temporary α-amino group protection, and Bzl-based groups are used for semi-permanent side-chain protection.[10][16]
Caption: Orthogonal deprotection workflow of Boc and Bzl groups.
In drug discovery and development, the synthesis of complex molecules often requires a meticulous synthetic strategy.[] The reliable and predictable nature of Boc and Bzl protecting groups allows medicinal chemists to construct intricate molecular architectures with high precision, ultimately facilitating the synthesis of novel therapeutic agents.[18]
References
- 1. genscript.com [genscript.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 18. Page loading... [guidechem.com]
introduction to Boc solid-phase peptide synthesis
An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices of solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry. A foundational technique in peptide synthesis, Boc-SPPS remains a robust and relevant strategy, particularly for certain peptide sequences and applications.[1] This document outlines the core chemistry, detailed experimental protocols, and critical considerations for the successful synthesis of peptides using this methodology.
Core Principles of Boc-SPPS
Solid-phase peptide synthesis, a method pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support.[1][] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing, allowing for the use of excess reagents to drive reactions to completion.[1][]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a key approach in SPPS.[1] It employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1][3] The permanent protecting groups for amino acid side chains are typically benzyl-based and require a much stronger acid for removal.[1][3] This difference in acid lability, often referred to as "graduated acid lability," is the cornerstone of the Boc-SPPS strategy.[1][4]
While the Fmoc/tBu strategy offers true orthogonality with its base-labile Fmoc group, Boc chemistry can be advantageous for synthesizing hydrophobic peptides that are prone to aggregation.[5][6] The protonation of the exposed amine terminus after Boc removal in acidic conditions can reduce hydrogen bonding and improve coupling efficiency.[6]
The Boc-SPPS Workflow
The synthesis of a peptide using Boc chemistry follows a well-defined cyclical process.[1] Each cycle extends the peptide chain by one amino acid.
Cyclical workflow of Boc-SPPS.
Key Steps in the Boc-SPPS Cycle:
-
Resin Preparation and Attachment of the First Amino Acid: The synthesis begins with a solid support, typically a polystyrene-based resin. The first Boc-protected amino acid is covalently attached to the resin.
-
Deprotection: The acid-labile Boc group is removed from the N-terminus of the resin-bound amino acid, typically using trifluoroacetic acid (TFA).
-
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as N,N-diisopropylethylamine (DIEA), to liberate the free amine.
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the preceding residue, forming a peptide bond.
-
Washing: The resin is washed to remove excess reagents and byproducts.
These steps are repeated until the desired peptide sequence is assembled. The final step is the cleavage of the peptide from the resin and the removal of the side-chain protecting groups, which is typically accomplished with a strong acid like anhydrous hydrogen fluoride (B91410) (HF).[1]
Resins for Boc-SPPS
The choice of resin is crucial as it determines the C-terminal functionality of the peptide and the conditions required for final cleavage.
| Resin Type | Linker Type | C-Terminal Functionality | Typical Cleavage Condition | Notes |
| Merrifield Resin | Chloromethyl | Acid | HF, TFMSA | The classical resin for Boc-SPPS. Susceptible to peptide loss with repeated TFA treatments.[7] |
| PAM Resin | Phenylacetamidomethyl | Acid | HF | Offers greater stability to TFA compared to Merrifield resin, reducing peptide loss.[7][8] |
| BHA Resin | Benzhydrylamine | Amide | HF | Used for the synthesis of peptide amides.[7] |
| MBHA Resin | p-Methylbenzhydrylamine | Amide | HF | More acid-labile than BHA resin, becoming the support of choice for peptide amides in Boc-SPPS.[7] |
Protecting Groups in Boc-SPPS
The success of Boc-SPPS relies on the differential acid lability of the temporary Nα-Boc group and the more stable side-chain protecting groups.
| Protecting Group | Function | Deprotection Condition |
| Boc (tert-butyloxycarbonyl) | Temporary α-amino protection | 50% TFA in DCM |
| Bzl (Benzyl) | Permanent side-chain protection (e.g., for Ser, Thr, Asp, Glu) | Strong acid (e.g., HF) |
| Z(2-Cl) (2-Chlorobenzyloxycarbonyl) | Permanent side-chain protection for Lysine (Lys) | Strong acid (e.g., HF) |
| Tos (Tosyl) | Permanent side-chain protection for Arginine (Arg) | Strong acid (e.g., HF) |
| For (Formyl) | Side-chain protection for Tryptophan (Trp) | 10% piperidine (B6355638) in DMF[7] |
| Dnp (Dinitrophenyl) | Side-chain protection for Histidine (His) | Thiophenol in DMF[7] |
Experimental Protocols
Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method)
-
Swell the chloromethylated resin (Merrifield resin) in dimethylformamide (DMF).[1]
-
Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in a mixture of ethanol (B145695) and water, followed by evaporation to dryness.[1]
-
Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.[1]
-
Heat the mixture at 50°C for 12-24 hours.[1]
-
Wash the resin thoroughly with DMF, DMF/water, DMF, and finally dichloromethane (B109758) (DCM).[1]
-
Dry the resin under vacuum.[1]
The Synthesis Cycle
The following steps are repeated for each amino acid to be added to the peptide chain.
1. Boc Deprotection
-
Swell the peptide-resin in DCM.[7]
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[7]
-
Continue the treatment with 50% TFA in DCM for an additional 20 minutes.[7] When Cys, Met, or Trp are present, add 0.5% dithioethane (DTE) to the TFA solution as a scavenger.[7]
-
Wash the peptide-resin with DCM (2x) and isopropanol (B130326) (IPA) (2x).[7]
Mechanism of acid-catalyzed Boc deprotection.
2. Neutralization
-
Wash the peptide-resin with DCM.[1]
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[1]
-
Agitate for 5-10 minutes at room temperature.[1]
-
Wash the resin thoroughly with DCM to remove excess base.
3. Coupling This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming Boc-protected amino acid.
| Coupling Reagent | Description |
| DIC/HOBt | Diisopropylcarbodiimide/1-Hydroxybenzotriazole. A cost-effective and widely used method.[9] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. A popular and effective coupling reagent.[1] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. Similar to HBTU but often more effective for difficult couplings.[1] |
Protocol for HBTU Coupling:
-
Dissolve the Boc-amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF or a DCM/DMF mixture.[1]
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[1]
-
Add the activated amino acid solution to the neutralized peptide-resin.[1]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
The completion of the reaction can be monitored using a qualitative method like the ninhydrin (B49086) (Kaiser) test.[1]
Final Cleavage and Deprotection
The final step in Boc-SPPS is the treatment with a strong acid, most commonly anhydrous hydrogen fluoride (HF), to cleave the peptide from the resin and remove the side-chain protecting groups.[1] This is a hazardous procedure that requires specialized equipment.
The cleavage cocktail typically includes scavengers to trap the carbocations generated from the cleavage of the side-chain protecting groups.[1] A common scavenger is anisole (B1667542). The "low-high" HF procedure is a two-step method designed to minimize side reactions.[1] The "low HF" step, conducted in the presence of dimethyl sulfide (B99878) (DMS), removes the more acid-labile protecting groups via an SN2 mechanism, which generates fewer carbocationic species.[1]
| Parameter | Condition |
| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) |
| Scavenger | Anisole (typically 10% v/v) |
| Temperature | -5 to 0°C |
| Reaction Time | 1-2 hours |
Standard HF Cleavage Protocol:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.[1]
-
Add a scavenger, such as anisole (typically 10% v/v).[1]
-
Cool the reaction vessel to -5 to 0°C.[1]
-
Condense anhydrous HF into the reaction vessel.[1]
-
Stir the mixture at 0°C for 1-2 hours.[1]
-
Evaporate the HF under a vacuum.[1]
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[1]
-
Filter and dry the crude peptide.[1]
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.[1]
Common Side Reactions in Boc-SPPS
| Side Reaction | Description | Mitigation Strategies |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide, leading to chain termination. More prevalent when Proline is one of the first two residues. | Utilize in situ neutralization protocols.[7][10] |
| Aspartimide Formation | Cyclization of aspartic acid residues, particularly in Asp-Gly, Asp-Ala, or Asp-Ser sequences. Can lead to a mixture of α and β-coupled peptides. | Use of protecting groups for the aspartic acid side chain that hinder cyclization.[7] |
| Alkylation of Sensitive Residues | Modification of residues like Trp, Met, and Cys by carbocations generated during deprotection and cleavage. | Addition of scavengers (e.g., DTE, anisole) to the deprotection and cleavage cocktails.[3] |
| Racemization | Loss of stereochemical integrity at the α-carbon, particularly during the activation and coupling of amino acids. | Use of coupling additives like HOBt.[9] |
Conclusion
Boc-SPPS is a powerful and well-established method for the chemical synthesis of peptides. While Fmoc chemistry has become more prevalent due to its milder conditions, the Boc/Bzl strategy remains indispensable for certain applications, particularly in the synthesis of long or aggregation-prone peptides.[1][11] A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and appropriate selection of reagents and scavengers are paramount to achieving high yields of pure peptide products.
References
- 1. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-Glu-OBzl
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating Boc-D-Glu-OBzl, utilizing the tert-butyloxycarbonyl (Boc) protection strategy. The protocols detailed herein are designed to ensure high-yield and high-purity synthesis, critical for research and drug development applications.
Introduction
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble resin support.[1][2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established approach within SPPS.[3] It relies on the acid-labile Boc group for the temporary protection of the α-amino group and more stable, acid-labile benzyl-based protecting groups for the amino acid side chains.[3][4]
The incorporation of D-amino acids, such as D-glutamic acid, is a key strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity. The benzyl (B1604629) ester protection of the D-glutamic acid side chain (OBzl) is compatible with the Boc-SPPS workflow, as it is removed during the final cleavage step under strong acidic conditions.[5]
Quantitative Data Summary
The following table summarizes typical quantitative data for the solid-phase synthesis of a peptide containing a this compound residue. These values are illustrative and can be influenced by the specific peptide sequence, length, and the scale of the synthesis.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used.[6] |
| Coupling Efficiency (per step) | >99% | Can be monitored qualitatively using the Kaiser or Isatin test.[6] |
| Overall Crude Peptide Yield | 60 - 80% | Highly dependent on the peptide length and sequence.[6] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification via preparative RP-HPLC is typically required.[6] |
| Final Purified Peptide Yield | 15 - 40% | Dependent on the efficiency of the purification process. |
Experimental Protocols
The following protocols outline the key steps in the manual solid-phase synthesis of a peptide incorporating this compound on a Merrifield or PAM resin.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield resin, 100-200 mesh, 1% DVB) in a reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g of resin).
-
Swell the resin in DCM for at least 30 minutes to ensure optimal reaction kinetics.[7]
First Amino Acid Loading (for Merrifield Resin)
-
Dissolve Boc-D-Glu(OBzl)-OH (2-4 equivalents relative to resin substitution) and cesium iodide (CsI, 2-4 equivalents) in Dimethylformamide (DMF).
-
Add the solution to the swollen resin.
-
Heat the mixture to 50°C and agitate for 12-24 hours.
-
Wash the resin thoroughly with DMF (3x), DMF/DCM (1:1, 3x), and DCM (3x).
-
Dry the resin under vacuum.
The SPPS Cycle: Deprotection, Neutralization, and Coupling
This cycle is repeated for each subsequent amino acid in the peptide sequence.
3.3.1. Boc Deprotection
-
Wash the peptide-resin with DCM (3 x 10 mL/g).
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.[8]
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[8]
-
Drain the TFA solution and wash the peptide-resin thoroughly with DCM (5x) to remove residual acid.[9]
3.3.2. Neutralization
-
Wash the peptide-resin with a 10% solution of Diisopropylethylamine (DIEA) in DCM (2 x 10 mL/g) for 2 minutes each.[9]
-
Wash the resin with DCM (3x) and then with DMF (3x) to prepare for the coupling step.[9]
3.3.3. Amino Acid Coupling
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using the Kaiser test (a positive test indicates incomplete coupling). If necessary, repeat the coupling step.[6]
-
After a negative Kaiser test, wash the peptide-resin with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin support and removes the side-chain protecting groups, including the benzyl ester from the D-glutamic acid residue.
WARNING: This procedure involves the use of highly corrosive and toxic Hydrogen Fluoride (HF) and must be performed in a specialized, well-ventilated apparatus by trained personnel.
-
Dry the peptide-resin thoroughly under vacuum.
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to the resin.[6]
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a controlled vacuum.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the precipitate several times with cold diethyl ether to remove scavengers and organic-soluble byproducts.
-
Dry the crude peptide under vacuum.
An alternative to HF cleavage is using Trifluoromethanesulfonic acid (TFMSA).[6]
Purification and Analysis
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry.[6]
Visualizations
Boc-SPPS Workflow
The following diagram illustrates the cyclical nature of the Boc solid-phase peptide synthesis process.
Caption: General workflow for Boc solid-phase peptide synthesis.
Key Chemical Transformations in a Boc-SPPS Cycle
This diagram outlines the fundamental chemical reactions occurring in a single cycle of Boc-SPPS.
Caption: Key chemical transformations in a single cycle of Boc-SPPS.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Coupling of Boc-D-Glu-OBzl in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection of appropriate coupling reagents and detailed protocols for the incorporation of N-α-Boc-D-glutamic acid α-benzyl ester (Boc-D-Glu-OBzl) in solid-phase peptide synthesis (SPPS). The efficient and reliable formation of peptide bonds is critical to obtaining high-purity peptides for research and therapeutic development.
Introduction
This compound is a commonly utilized building block in Boc-SPPS. The benzyl (B1604629) ester protecting group on the side-chain carboxyl function offers robust protection that is typically removed during the final cleavage from the resin with strong acids like anhydrous hydrogen fluoride (B91410) (HF). The selection of a suitable coupling reagent is paramount to ensure high coupling efficiency and minimize side reactions, particularly racemization and the formation of pyroglutamate (B8496135).
Comparison of Common Coupling Reagents
The choice of coupling reagent directly impacts the yield and purity of the final peptide. A variety of reagents are available, each with distinct activation mechanisms, reaction kinetics, and potential for side reactions. The following table summarizes the performance of commonly used coupling reagents for the incorporation of this compound. The quantitative data presented are representative values based on typical outcomes in SPPS and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Relative Coupling Efficiency | Typical Coupling Time | Risk of Racemization | Notes |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. Pre-activation is recommended to form the HOBt ester, which minimizes racemization.[1][2][3] |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | Faster than DIC/HOBt and generally provides high coupling yields. A reliable choice for most standard couplings.[1][2][3] |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient, especially for sterically hindered couplings. The formation of the more reactive HOAt ester leads to faster reactions and reduced risk of side reactions.[1][3] |
| PyBOP | Very Good | 20 - 60 minutes | Low | A phosphonium (B103445) salt-based reagent that is effective for difficult couplings. Byproducts are generally less hazardous than those from BOP.[3] |
| COMU | Excellent | 15 - 45 minutes | Very Low | A third-generation uronium salt with high reactivity and an improved safety profile as it does not release potentially explosive benzotriazole (B28993) byproducts.[1][3] |
Potential Side Reactions
A primary concern during the coupling of N-terminal Boc-Glu(OBzl)-OH is the intramolecular cyclization to form a pyroglutamate residue. This side reaction terminates the peptide chain.[4] This is more prevalent with glutamine but can also occur with glutamic acid, especially during the acylation step.[4] To minimize pyroglutamate formation, it is advisable to use efficient coupling reagents that promote rapid peptide bond formation.
Another potential side reaction is transesterification of the benzyl ester, which has been observed under certain conditions.[1][4] Careful selection of reagents and reaction conditions is crucial to mitigate these risks.
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound in SPPS. These protocols assume a starting resin loading of 0.5 - 1.0 mmol/g. All operations should be performed in a well-ventilated fume hood.
General Boc-SPPS Deprotection and Neutralization Workflow
Prior to each coupling step, the N-terminal Boc group of the resin-bound peptide must be removed, and the resulting amine salt neutralized.
References
Application Notes and Protocols for the Deprotection of Boc-D-Glu-OBzl using Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) and benzyl (B1604629) (Bzl) ester groups are extensively used for the protection of the α-amino and γ-carboxylic acid functionalities of glutamic acid, respectively, in peptide synthesis and medicinal chemistry. Their widespread use is attributed to their stability under various reaction conditions and the relative ease of their removal. Trifluoroacetic acid (TFA) is a common reagent for the simultaneous cleavage of both Boc and benzyl ester protecting groups. This application note provides detailed methodologies, quantitative data, and protocols for the TFA-mediated deprotection of N-α-Boc-D-glutamic acid γ-benzyl ester (Boc-D-Glu-OBzl).
Principle and Reaction Mechanism
The deprotection of this compound with TFA proceeds via an acid-catalyzed mechanism that cleaves both the carbamate (B1207046) and the benzyl ester.
-
Boc Group Removal: The deprotection of the Boc group is initiated by the protonation of the carbonyl oxygen of the carbamate by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and spontaneously decarboxylates to release carbon dioxide and the free amine. The resulting primary amine is then protonated by the excess TFA to form the ammonium (B1175870) trifluoroacetate (B77799) salt.[1][2]
-
Benzyl Ester Cleavage: The benzyl ester is cleaved through an SN1-type mechanism. Protonation of the ester carbonyl oxygen by TFA is followed by the departure of the stable benzyl cation, yielding the free carboxylic acid.
Both the tert-butyl and benzyl cations are reactive electrophiles that can lead to undesired side reactions, such as alkylation of nucleophilic residues (e.g., tryptophan, methionine, tyrosine). To prevent these side reactions, scavengers are added to the reaction mixture to trap these carbocations.[3]
Signaling Pathway and Logical Relationships
The following diagram illustrates the deprotection mechanism of this compound with TFA and the role of scavengers.
Caption: Deprotection mechanism of this compound by TFA.
Experimental Protocols
The selection of the appropriate protocol depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule.
Protocol 1: Standard Deprotection in Dichloromethane (B109758) (DCM)
This protocol is suitable for the deprotection of this compound on a laboratory scale.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane (B1312306) (TIS), water, thioanisole)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare the cleavage cocktail. A common cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[3]
-
Slowly add the TFA cleavage cocktail to the stirred solution of the protected amino acid. A typical ratio is 1:1 to 1:4 (v/v) of the DCM solution to the TFA cocktail.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) several times.
-
The crude product, the TFA salt of D-glutamic acid, can be precipitated by adding cold diethyl ether.
-
Isolate the product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Neat TFA Deprotection
This protocol is faster but uses a higher concentration of TFA, which may not be suitable for all substrates.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., TIS, water)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Place this compound in a round-bottom flask.
-
Cool the flask to 0 °C in an ice bath.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail directly to the protected amino acid.
-
Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Precipitate the product with cold diethyl ether, isolate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
The efficiency of the deprotection can be influenced by the TFA concentration, reaction time, and the choice of scavengers. The following tables summarize quantitative data from various studies on Boc deprotection. While not all data is specific to this compound, it provides a valuable comparison of different conditions.
Table 1: Comparison of TFA Concentrations for Boc Deprotection
| Entry | Substrate | TFA Concentration (% in DCM) | Time | Yield/Purity (%) | Reference |
| 1 | Boc-protected tetrapeptide | 50 | 5 min | 78% purity | [1] |
| 2 | Boc-protected tetrapeptide | 50 | 30 min | >95% purity | [1] |
| 3 | General Boc-amino acids | 25 | 2 h | Not specified | [4] |
| 4 | General Boc-amino acids | 50 | 1 h | Not specified | [4] |
| 5 | Boc-L-Glu-OH | 2 equiv. TFA in ionic liquid | 10 min | 96% yield | [5] |
| 6 | Boc-L-Asp-OH | 2 equiv. TFA in ionic liquid | 10 min | 99% yield | [5] |
Table 2: Effect of Scavengers on Deprotection
| Scavenger Cocktail | Target Residue Protection | Efficacy | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | General purpose | Effective for many sequences | [3] |
| Thioanisole | Methionine (Met) | Prevents S-alkylation | [3] |
| Ethanedithiol (EDT) | Cysteine (Cys) | Prevents S-alkylation | [3] |
| Reagent K (TFA/phenol/water/thioanisole/EDT) | Multiple sensitive residues | Broad-spectrum protection | [3] |
Experimental Workflow
The following diagram illustrates a general workflow for the TFA-mediated deprotection of this compound.
Caption: General experimental workflow for this compound deprotection.
Analytical Monitoring
The progress of the deprotection reaction can be monitored by Thin-Layer Chromatography (TLC) and confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of dichloromethane and methanol (B129727) (e.g., 9:1 v/v) can be used as a starting point. The polarity can be adjusted as needed.
-
Visualization: The starting material and product can be visualized under UV light (if UV active) or by staining with ninhydrin (B49086) (which will stain the deprotected amine product). The product, D-glutamic acid, is significantly more polar and will have a much lower Rf value than the starting material.
-
-
LC-MS:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the compounds.
-
Detection: UV detection at 220 nm (for the peptide bond) and mass spectrometry to confirm the identity of the starting material, intermediate (if any), and the final product.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient TFA concentration or reaction time. | Increase the concentration of TFA or prolong the reaction time. Monitor closely by TLC/LC-MS.[1] |
| Low reaction temperature. | Allow the reaction to proceed at room temperature. Gentle warming (e.g., to 40°C) can be attempted with caution. | |
| Side Product Formation | Alkylation of the product by carbocations. | Ensure an adequate amount and appropriate type of scavenger is used. For glutamic acid, anisole (B1667542) can be a useful scavenger to prevent anisylation. |
| Aspartimide formation (for Aspartic Acid) | This is less of a concern for glutamic acid but for related substrates, using lower temperatures (0-5 °C) can minimize this side reaction. | |
| Low Yield | Product loss during work-up. | Ensure complete precipitation with cold diethyl ether. Minimize transfer losses. |
| Incomplete removal from a solid support (if applicable). | Ensure adequate swelling of the resin and sufficient cleavage cocktail volume and time. |
Conclusion
The deprotection of this compound using TFA is a robust and widely applicable method. The success of the reaction depends on the careful control of reaction conditions, including TFA concentration, reaction time, and the use of appropriate scavengers to minimize side reactions. By following the detailed protocols and considering the troubleshooting guide provided in these application notes, researchers can achieve efficient and high-yielding deprotection of this compound for their synthetic needs.
References
Application Notes and Protocols for the Synthesis of Peptides Containing Boc-D-Glu-OBzl: A Guide to Resin Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and stepwise assembly of amino acids to form a desired peptide sequence. The choice of the solid support, or resin, is a critical parameter that significantly influences the overall success of the synthesis, affecting yield, purity, and the integrity of protecting groups. This application note provides a comprehensive guide to selecting the most appropriate resin for the synthesis of peptides containing the Boc-D-Glu-OBzl moiety.
The tert-butyloxycarbonyl (Boc) protecting group for the N-terminus, combined with a benzyl (B1604629) ester (OBzl) for the glutamic acid side chain, represents a classic Boc/Bzl protection strategy.[1][2] The acid-labile nature of both the Boc and OBzl groups necessitates careful consideration of the resin's acid lability to ensure selective cleavage and deprotection. This document details the properties and protocols for three commonly used resins in this context: Merrifield, Wang, and 2-Chlorotrityl Chloride (2-CTC) resins.
Resin Selection: A Comparative Overview
The selection of an appropriate resin is dictated by the desired C-terminal functionality (acid or amide), the overall length and complexity of the peptide, and the desired cleavage strategy. For the synthesis of a peptide with a C-terminal carboxylic acid, as is the case when starting with this compound, several resins are suitable. A summary of their key characteristics is presented below.
| Resin Type | Typical Loading Capacity (mmol/g) | Linker Type & Stability | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Merrifield Resin | 0.8 - 1.2[3] | Chloromethylated polystyrene (stable) | Strong acid (e.g., HF, TFMSA)[4] | Robust, classic resin for Boc chemistry.[4][5] | Harsh cleavage conditions can lead to side reactions.[6] Not ideal for very long peptides due to potential peptide loss during repeated TFA treatments.[7] |
| Wang Resin | 0.3 - 0.8[8] | p-alkoxybenzyl alcohol (acid-labile) | Mild to moderate acid (e.g., 50-95% TFA)[] | Milder cleavage conditions compared to Merrifield resin.[] Suitable for both Boc and Fmoc strategies.[10] | More acid-labile linker can lead to premature peptide cleavage during synthesis, especially for long peptides. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 0.4 - 1.6[11][12] | 2-Chlorotrityl chloride (highly acid-labile) | Very mild acid (e.g., 1% TFA, AcOH/TFE/DCM)[13][14] | Allows for cleavage of fully protected peptide fragments.[7][11] Minimizes racemization and diketopiperazine formation.[11][13] | Highly sensitive to acid, requiring careful handling to prevent premature cleavage. |
Experimental Protocols
The following protocols provide a general framework for the manual solid-phase synthesis of a peptide initiated with this compound. Automated synthesizers can also be programmed with similar steps.[10]
Resin Preparation and Swelling
Proper swelling of the resin is crucial for efficient reagent diffusion and successful synthesis.[6]
-
Place the desired amount of resin in a reaction vessel.
-
Add an appropriate solvent (e.g., Dichloromethane (DCM) for Merrifield and 2-CTC resins, N,N-Dimethylformamide (DMF) for Wang resin). Use approximately 10-15 mL of solvent per gram of resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[15]
-
Drain the solvent.
First Amino Acid Loading (Esterification)
For Merrifield Resin (Cesium Salt Method): [4]
-
Dissolve this compound (1.5-2.0 eq.) in a suitable solvent mixture (e.g., DMF/DCM).
-
Add cesium carbonate (Cs₂CO₃) (1.0 eq.) and a catalytic amount of potassium iodide (KI).
-
Add the pre-swollen Merrifield resin to the solution.
-
Agitate the mixture at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, DMF/water, methanol, and DCM, then dry under vacuum.
For Wang Resin (DIC/DMAP Method):
-
Dissolve this compound (2-4 eq.) and 1-hydroxybenzotriazole (B26582) (HOBt) (2-4 eq.) in a minimal amount of DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (2-4 eq.) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1-0.3 eq.).
-
Add this activation mixture to the pre-swollen Wang resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF, DCM, and methanol.
-
Cap any unreacted hydroxyl groups using an acetic anhydride/pyridine solution.
For 2-Chlorotrityl Chloride (2-CTC) Resin: [16]
-
Dissolve this compound (1.0-1.5 eq.) in anhydrous DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Add this solution to the pre-swollen 2-CTC resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To cap unreacted sites, add a solution of DCM/Methanol/DIPEA (e.g., 17:2:1) and agitate for 30 minutes.
-
Wash the resin with DCM, DMF, and methanol, then dry under vacuum.
Peptide Chain Elongation Cycle
This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
a. Boc Deprotection: [17]
-
Wash the resin-bound peptide with DCM.
-
Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Drain the solution and add fresh deprotection solution.
-
Agitate for 20-30 minutes at room temperature.
-
Wash the resin with DCM.
b. Neutralization:
-
Wash the resin with DCM.
-
Treat the resin with a 5-10% solution of DIPEA in DCM or DMF for 5-10 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DMF.
c. Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 eq.), a coupling reagent such as HBTU/HATU (3 eq.), and HOBt/HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.[1]
-
Wash the resin with DMF and DCM.
Cleavage and Final Deprotection
The choice of cleavage cocktail is critical to ensure complete removal of the peptide from the resin and deprotection of the side chains without degradation of the peptide.[18]
For Merrifield Resin (HF Cleavage):
-
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger mixture (e.g., anisole, p-cresol) to protect sensitive residues.
-
Cool the vessel to -5°C to -10°C.
-
Distill HF into the vessel and stir for 1-2 hours at 0°C.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide in cold diethyl ether.
For Wang and 2-CTC Resins (TFA Cleavage):
-
Wash the dried peptide-resin with DCM.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/ethanedithiol (82.5:5:5:5:2.5). For simpler peptides, a mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5) may be sufficient.
-
Add the cleavage cocktail to the resin (10-20 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Visualizing the Workflow
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Resin Selection Logic for this compound Synthesis
Caption: Decision logic for selecting a suitable resin.
Conclusion
The successful solid-phase synthesis of peptides containing this compound hinges on the judicious selection of the resin. For robust, routine synthesis where harsh cleavage is acceptable, Merrifield resin remains a viable option. For syntheses requiring milder cleavage conditions to preserve the integrity of the final peptide, Wang resin is a suitable choice. When the objective is the synthesis of protected peptide fragments for use in convergent synthesis strategies, the highly acid-labile 2-Chlorotrityl Chloride resin is the superior choice, allowing for cleavage while keeping the side-chain protecting groups intact. By understanding the characteristics of each resin and employing the appropriate protocols, researchers can optimize their peptide synthesis workflows to achieve high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. omizzur.com [omizzur.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 10. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
- 16. rsc.org [rsc.org]
- 17. chempep.com [chempep.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the Incorporation of Boc-D-Glu-OBzl into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of N-α-tert-butyloxycarbonyl-D-glutamic acid α-benzyl ester (Boc-D-Glu-OBzl) into peptide sequences using solid-phase peptide synthesis (SPPS). The inclusion of D-amino acids, such as D-glutamic acid, is a critical strategy in modern drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity.
Introduction
The use of non-proteinogenic amino acids, particularly D-enantiomers, offers significant advantages in the development of therapeutic peptides. D-amino acids can confer resistance to proteolysis, leading to a longer in vivo half-life.[1] Furthermore, the stereochemistry of D-amino acids can alter the peptide's conformation, potentially leading to enhanced receptor binding affinity or altered signaling properties.[2] this compound is a key building block for introducing D-glutamic acid residues in Boc-chemistry SPPS. The Boc group provides temporary protection of the α-amino group, while the benzyl (B1604629) ester protects the γ-carboxyl group of the glutamic acid side chain.[3][4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₂₃NO₆ |
| Molecular Weight | 337.37 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. |
| Storage | Store at 2-8°C to ensure stability. |
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual solid-phase synthesis of a peptide incorporating a this compound residue on a Merrifield resin.
Materials and Reagents
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for optional capping)
-
Acetic anhydride (B1165640) (for optional capping)
-
Pyridine (for optional capping)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., p-cresol, thioanisole)
-
Cold diethyl ether
-
Kaiser test kit
Experimental Protocol
-
Resin Swelling and Preparation:
-
Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
Wash the resin with DMF (3x) and then DCM (3x).
-
-
First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the resin using standard procedures (e.g., DIC/HOBt activation).
-
-
Deprotection of the Boc Group:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Neutralize the resin with a solution of 10% DIEA in DMF for 5 minutes (repeat twice).
-
Wash the resin with DMF (5x).
-
-
Coupling of Subsequent Amino Acids (including this compound):
-
In a separate vial, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
-
Capping (Optional):
-
If the coupling reaction is incomplete after a second attempt, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes. This prevents the formation of deletion sequences.
-
-
Repeat Cycles:
-
Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF and DCM, and dry it under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA in the presence of appropriate scavengers. A typical cleavage cocktail is HF:p-cresol:thioanisole (90:5:5) at 0°C for 1-2 hours.
-
After cleavage, precipitate the crude peptide in cold diethyl ether, wash it several times with cold ether, and dry it under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide fractions by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the incorporation of Boc-protected amino acids in SPPS.
Table 1: Typical Yields and Purity in Boc-SPPS
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.4 - 1.0 mmol/g | Varies depending on the resin type. |
| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required. |
| Final Purified Peptide Yield | 15 - 40% | Post-purification yield. |
Table 2: Comparison of Common Coupling Reagents for Boc-SPPS
| Coupling Reagent/Method | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| DIC/HOBt | 90 - 98% | Low | A widely used and cost-effective method. |
| HBTU/DIEA | 95 - 99% | Low | Highly efficient, especially for hindered couplings. |
| HATU/DIEA | 95 - 99% | Very Low | Generally more reactive than HBTU and effective for difficult couplings. |
| PyBOP/DIEA | 90 - 98% | Low | A reliable phosphonium-based reagent. |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Peptide Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of a peptide containing this compound.
NMDA Receptor Signaling Pathway
Peptides containing D-glutamic acid or its analogs can act as agonists or antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[3][5] D-serine and D-aspartate are known endogenous co-agonists of the NMDA receptor.[5] The following diagram illustrates a simplified NMDA receptor signaling pathway.
Conclusion
The incorporation of this compound into peptide sequences is a valuable tool for the development of novel therapeutic peptides with enhanced stability and potentially altered biological activity. The provided protocols and data serve as a comprehensive resource for researchers in peptide chemistry and drug discovery. Careful optimization of coupling and deprotection steps, along with rigorous purification and analysis, are crucial for the successful synthesis of high-quality peptides containing D-glutamic acid. The ability of such peptides to modulate key signaling pathways, such as the NMDA receptor pathway, highlights their potential in addressing a range of neurological and other disorders.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides Containing Boc-D-Glu-OBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-isomers of protected glutamic acid like N-α-tert-butyloxycarbonyl-D-glutamic acid γ-benzyl ester (Boc-D-Glu-OBzl), is a critical strategy in modern drug discovery. Peptides containing D-amino acids often exhibit enhanced proteolytic stability and unique conformational properties, making them attractive therapeutic candidates.[1][2] The synthesis of such peptides can be approached through either manual or automated solid-phase peptide synthesis (SPPS).
This document provides a detailed comparison of manual and automated synthesis strategies for incorporating this compound into peptide sequences. It includes comprehensive experimental protocols, quantitative data summaries, and visual workflows to guide researchers in selecting the optimal approach for their specific needs.
Comparison of Manual and Automated Synthesis
The choice between manual and automated SPPS for incorporating this compound depends on various factors, including the scale of synthesis, throughput requirements, complexity of the peptide, and available resources.
Qualitative Comparison
| Parameter | Manual Synthesis | Automated Synthesis |
| Flexibility & Optimization | High. Allows for real-time adjustments, extended coupling times, and the use of specialized reagents for challenging couplings. Ideal for troubleshooting and optimizing the incorporation of sterically hindered residues.[3] | Moderate to High. Modern synthesizers offer protocol flexibility, including extended coupling times and variable temperatures. However, on-the-fly modifications can be less straightforward.[3][4] |
| Throughput | Low. Best suited for single or a small number of peptide syntheses.[3] | High. Capable of parallel synthesis of multiple peptides, significantly increasing throughput.[4] |
| Reproducibility | Operator-dependent. Can be variable due to human factors.[3] | High. Automated liquid handling and reaction control ensure high run-to-run consistency.[3] |
| Reagent Consumption | Can be optimized for minimal waste, especially on a small scale.[3] | Generally higher due to the need to prime lines and accommodate the internal volume of the synthesizer.[3] |
| Error Potential | Higher potential for human error in reagent addition, washing steps, and timing.[3] | Lowered potential for procedural errors due to programmed protocols.[5] |
| Initial Investment | Low. Requires basic laboratory glassware and shakers.[3] | High. Requires a significant capital investment for a peptide synthesizer.[3] |
Quantitative Data Summary
The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide containing a sterically hindered residue similar to this compound, such as Boc-N-Me-D-Glu(OBzl)-OH. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation.
| Parameter | Manual Synthesis | Automated Synthesis | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used.[6] |
| Coupling Efficiency (per step) | >99% | >99% | Monitored by Kaiser or Isatin test.[6] |
| Coupling Efficiency (this compound) | ~95-98% | ~97-99% | May require double coupling or optimized reagents, especially in manual synthesis.[6] Automated systems with optimized protocols can achieve higher efficiency. |
| Overall Crude Peptide Yield | 60 - 80% | 65 - 85% | Dependent on peptide length and sequence.[6] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | 55 - 75% | Purification is typically required.[6] |
| Final Purified Peptide Yield | 20 - 40% | 25 - 45% | Post-purification yield.[6] |
Experimental Protocols
The following protocols outline the methodologies for incorporating this compound into a peptide sequence using both manual and automated Boc-SPPS.
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol details the manual steps for the incorporation of this compound.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM), followed by N,N-dimethylformamide (DMF).
2. N-α-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM, isopropanol, and DMF.
3. Neutralization:
-
Neutralize the resin-bound peptide with a 10% solution of diisopropylethylamine (DIEA) in DMF.[6]
-
Wash the resin with DMF.
4. Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF, in the presence of DIEA (6 equivalents).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Due to potential steric hindrance, an extended coupling time is recommended.
-
Monitor the reaction completion using a Kaiser test. A negative test indicates complete coupling. If the test is positive, a second coupling is recommended.
5. Capping (Optional):
-
If the coupling remains incomplete after a second attempt, cap any unreacted amino groups with acetic anhydride (B1165640) to prevent the formation of deletion sequences.
6. Final Cleavage and Deprotection:
-
After synthesis completion, wash the peptide-resin with DMF and DCM, and dry under vacuum.
-
Treat the dried peptide-resin with anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove the benzyl (B1604629) side-chain protecting group. A common cleavage cocktail is HF:p-cresol:thioanisole (90:5:5) at 0°C for 1-2 hours.[6]
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.[6]
7. Purification and Analysis:
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm identity and purity.
Protocol 2: Automated Solid-Phase Peptide Synthesis
This protocol provides a general outline for an automated peptide synthesizer. Specific parameters will need to be optimized based on the instrument manufacturer's recommendations.
1. Synthesizer Setup:
-
Install the necessary amino acid vials, including this compound, and reagent bottles (TFA, DIEA, coupling agents, solvents) on the automated peptide synthesizer.
-
Prime all lines to ensure accurate reagent delivery.
2. Synthesis Program:
-
Program the peptide sequence into the synthesizer's software.
-
Define the synthesis scale and resin parameters.
-
Set up a specific coupling protocol for this compound, which may include:
-
Double coupling: Program the synthesizer to perform two consecutive coupling reactions for this specific residue.
-
Extended coupling time: Increase the coupling reaction time to 2-4 hours.
-
Choice of coupling agent: Utilize a highly efficient coupling reagent such as HBTU or HATU.
-
3. Automated Synthesis Cycle:
-
The synthesizer will automatically perform the following steps for each amino acid addition:
-
DMF washes
-
Boc deprotection with TFA/DCM
-
DCM and DMF washes
-
Coupling of the pre-activated Boc-amino acid
-
DMF washes
-
4. Post-Synthesis Handling:
-
Upon completion of the synthesis, the peptide-resin is automatically washed and dried.
-
The subsequent cleavage, deprotection, and purification steps are performed manually as described in the manual synthesis protocol (steps 6 and 7).
Visualizations
Logical Relationship: Manual vs. Automated Synthesis
Caption: Comparison of key attributes between manual and automated peptide synthesis.
Experimental Workflow: Manual Boc-SPPS
Caption: Step-by-step workflow for manual solid-phase peptide synthesis.
Experimental Workflow: Automated Boc-SPPS
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Boc-D-Glu-OBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a well-established strategy in medicinal chemistry to enhance therapeutic properties. D-amino acids can confer resistance to enzymatic degradation, thereby increasing in vivo stability and bioavailability, and can also influence peptide conformation and receptor binding affinity. Boc-D-Glu-OBzl, a D-glutamic acid derivative with the α-amino group protected by a tert-butyloxycarbonyl (Boc) group and the γ-carboxyl group protected as a benzyl (B1604629) ester (OBzl), is a key building block for the synthesis of such modified peptides.
This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of bioactive peptides containing this compound using the robust Boc/Bzl protection strategy. The protocols outlined below are designed to ensure high coupling efficiency and purity of the final peptide product.
Applications of Peptides Containing D-Glutamic Acid
Peptides incorporating D-glutamic acid have significant potential in drug development, particularly in the field of neuroscience. D-amino acids are known to play roles in neurotransmission.[1] For instance, peptides containing γ-carboxyglutamic acid (Gla), which can be synthesized from precursors like this compound, have been shown to act as antagonists for the N-methyl-D-aspartate (NMDA) receptor.[2] The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[3] Its dysregulation is implicated in various neurological disorders, making it a key therapeutic target.
Data Presentation
The following tables summarize typical quantitative data expected from the solid-phase synthesis of a model peptide incorporating a this compound residue. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation.
Table 1: Typical Parameters for Boc-SPPS
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used. |
| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test for primary amines. |
| Coupling Efficiency (this compound) | ~95-98% | May require a double coupling or the use of optimized coupling reagents. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required. |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield. |
Table 2: Comparison of Common Coupling Reagents for Boc-SPPS
| Coupling Reagent | Activation Time | Typical Coupling Time | Racemization Risk | Notes |
| DCC/HOBt | 10-15 min | 2-4 hours | Low | Dicyclohexylurea (DCU) byproduct is insoluble and must be filtered. |
| HBTU/DIEA | 2-5 min | 30-60 min | Low to moderate | Fast and efficient; byproducts are soluble. |
| PyBOP/DIEA | 2-5 min | 30-60 min | Low | Similar to HBTU, often used for sterically hindered couplings. |
| DIC/HOBt | 10-15 min | 1-2 hours | Low | Diisopropylurea byproduct is soluble in most organic solvents. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol details the manual solid-phase synthesis of a model peptide incorporating this compound on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Kaiser test kit
-
Acetic anhydride
-
Pyridine
Protocol:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes, followed by washing with DMF (3 x 10 mL/g resin).
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard procedures (e.g., cesium salt method).
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL/g resin).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes. Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (B130326) (1x), and DMF (3x).
-
-
Neutralization:
-
Wash the resin with DMF (3 x 10 mL/g resin).
-
Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DMF (5 x 10 mL/g resin).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A blue color indicates the presence of free primary amines and an incomplete reaction. If the test is positive, a second coupling step is recommended.
-
-
Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines by treating the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
-
Chain Elongation: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.
-
Final Washing: After the final coupling, wash the peptide-resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Cleavage and Deprotection
Materials:
-
Dry peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., p-cresol, thioanisole)
-
Cold diethyl ether
-
HF cleavage apparatus
Protocol (HF Cleavage):
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Transfer the dry peptide-resin to the reaction vessel of the HF apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation and dry it under vacuum.
Peptide Purification and Characterization
Materials:
-
Crude peptide
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
TFA (HPLC grade)
-
Preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Protocol:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of aqueous solvent (e.g., water with a small amount of acetonitrile or acetic acid).
-
Purify the peptide by preparative RP-HPLC using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the major peptide peak.
-
-
Characterization:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: General workflow for the solid-phase synthesis of a bioactive peptide using this compound.
Signaling Pathway of NMDA Receptor Antagonism
Caption: Simplified signaling pathway of NMDA receptor antagonism by a D-glutamic acid-containing peptide.
References
Application of Boc-D-Glu-OBzl in the Synthesis of Peptide Libraries: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of diverse peptide libraries is a cornerstone of modern therapeutic discovery. The unnatural amino acid, Boc-D-Glu-OBzl (tert-butyloxycarbonyl-D-glutamic acid γ-benzyl ester), serves as a critical building block in this process. Its unique stereochemistry and orthogonal protection scheme allow for the creation of peptide libraries with enhanced proteolytic stability and conformational rigidity, making them ideal for screening and identifying novel drug leads.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the solid-phase synthesis of peptide libraries.
Key Applications of this compound in Peptide Library Synthesis
The incorporation of this compound into peptide libraries offers several advantages in drug discovery and development:
-
Enhanced Proteolytic Stability: The presence of a D-amino acid at a specific position within a peptide sequence can significantly hinder enzymatic degradation by proteases, which primarily recognize L-amino acids. This leads to a longer in vivo half-life of potential therapeutic peptides.
-
Constrained Conformations: The D-configuration of the glutamic acid residue can induce specific turns or secondary structures in the peptide backbone. This conformational constraint can lead to higher binding affinities and specificities for target proteins.
-
Increased Diversity: The use of unnatural amino acids like D-glutamic acid expands the chemical space of a peptide library beyond the 20 proteinogenic amino acids, increasing the probability of identifying novel and potent binders.
-
Probing Protein-Protein Interactions (PPIs): Peptide libraries containing this compound can be effectively used to screen for inhibitors of PPIs that are implicated in various diseases. For example, such libraries can be employed to discover peptides that disrupt the interaction between p53 and MDM2, a key target in cancer therapy.
Data Presentation: Quantitative Analysis of Peptide Synthesis
The efficiency of solid-phase peptide synthesis (SPPS) is crucial for the successful generation of high-quality peptide libraries. The following table summarizes typical quantitative data for the synthesis of a model peptide incorporating a this compound residue using the Boc/Bzl strategy. These values can vary depending on the specific peptide sequence, length, and the scale of the synthesis.
| Parameter | Typical Value | Notes |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for Boc-SPPS.[1] |
| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by the Kaiser test.[1] |
| Coupling Efficiency (this compound) | >98% | May require a double coupling protocol to ensure complete reaction. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on the length and sequence of the peptide.[1] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required to isolate the target peptide.[1] |
| Final Purified Peptide Yield | 20 - 40% | Represents the yield after preparative RP-HPLC purification.[1] |
Experimental Protocols
Protocol 1: General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS) of a Single Peptide Containing this compound
This protocol outlines the manual synthesis of a peptide on a solid support using the Boc/Bzl protection strategy.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)
-
Scavengers (e.g., anisole, thioanisole) for cleavage
-
Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc protecting group.[2]
-
Wash the resin with DCM and then with isopropanol (B130326) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with DMF.
-
Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.[1]
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-amino acid (3 equivalents) and a coupling agent like HOBt (3 equivalents) in DMF.
-
Add the coupling agent (e.g., DCC, 3 equivalents) and allow for pre-activation for 10-15 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (blue beads) indicates complete coupling. If the test is positive, repeat the coupling step.
-
-
Incorporation of this compound: Follow the general amino acid coupling procedure (step 4) using this compound as the amino acid.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, wash the resin with DMF and DCM, and dry it under vacuum.
-
Perform the final cleavage of the peptide from the resin and removal of side-chain protecting groups using a strong acid like HF or TFMSA with appropriate scavengers.[2]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the precipitate several times with cold diethyl ether and dry under vacuum.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry.
-
Protocol 2: Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library using the Split-Mix Method
This protocol describes the generation of a combinatorial peptide library where each bead carries a unique peptide sequence.
Procedure:
-
Initial Resin Pooling: Start with a single batch of resin.
-
First Coupling (Split): Divide the resin into equal portions, one for each amino acid to be incorporated at the first position (e.g., for 20 amino acids, 20 portions).
-
First Coupling (Couple): Couple a different Boc-protected amino acid (which can include this compound) to each resin portion using the coupling protocol described in Protocol 1, step 4.
-
Pooling and Mixing: After complete coupling, combine all the resin portions into a single vessel and mix thoroughly to ensure randomization.
-
Second Coupling (Split): Again, divide the mixed resin into the same number of equal portions as in step 2.
-
Second Coupling (Couple): Couple the next set of amino acids to each resin portion.
-
Repeat: Continue the split-couple-mix cycles for the desired length of the peptide library.
-
Final Deprotection and Cleavage: After the final coupling cycle, the side-chain protecting groups can be removed while the peptides remain attached to the beads for on-bead screening assays. Alternatively, a portion of the library can be cleaved for solution-phase assays.
Visualizing Workflows and Pathways
Experimental Workflow for Peptide Library Synthesis and Screening
The following diagram illustrates the overall workflow from the synthesis of an OBOC peptide library using this compound to the identification of a hit compound.
Caption: Workflow for OBOC peptide library synthesis and screening.
Signaling Pathway Inhibition by a Peptide Library
Peptide libraries are powerful tools for identifying inhibitors of signaling pathways. The diagram below illustrates a simplified signaling cascade and how a peptide from a library can act as an inhibitor.
Caption: Inhibition of a signaling pathway by a peptide inhibitor.
By following these protocols and understanding the underlying principles, researchers can effectively utilize this compound to generate diverse and robust peptide libraries for a wide range of applications in drug discovery and chemical biology.
References
Troubleshooting & Optimization
preventing pyroglutamate formation from Boc-D-Glu-OBzl
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the formation of pyroglutamate (B8496135), a common side reaction when working with Boc-D-Glu-OBzl. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate formation and why is it a concern with this compound?
A1: Pyroglutamate is a cyclic lactam formed from the intramolecular cyclization of a glutamic acid residue. In the case of this compound, the free alpha-amino group (after Boc deprotection) can attack the side-chain benzyl (B1604629) ester, leading to the formation of Boc-D-pyroglutamic acid and the loss of benzyl alcohol. This is a significant concern as it represents a yield loss and introduces a challenging impurity to separate from the desired product. This side reaction can be catalyzed by both acidic and basic conditions.[1][2]
Q2: Under what conditions is pyroglutamate formation from this compound most likely to occur?
A2: Pyroglutamate formation is most likely to occur under the following conditions:
-
During Boc deprotection: Prolonged exposure to strong acids (like TFA) or high temperatures during the removal of the Boc group can promote cyclization.
-
During benzyl ester deprotection: While less common, certain debenzylation conditions, if not carefully controlled, could potentially lead to side reactions.
-
During peptide coupling: If this compound is used as the N-terminal amino acid in a peptide synthesis, the activation of the carboxylic acid for coupling can increase the susceptibility of the side chain to intramolecular reactions, especially if the coupling reaction is slow.[3]
-
Storage and handling: Prolonged storage of the deprotected D-Glu-OBzl in solution, particularly at non-neutral pH, can lead to cyclization over time.
Q3: How can I detect the presence of pyroglutamate in my sample?
A3: The formation of pyroglutamate results in a mass loss of 18.01 g/mol (the mass of water) from the glutamic acid residue. This can be detected by mass spectrometry (MS), where you would observe a peak corresponding to the mass of the pyroglutamate derivative.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to unambiguously identify the pyroglutamate structure.
Troubleshooting Guide
Issue: Significant pyroglutamate formation is observed after Boc deprotection.
| Potential Cause | Recommended Solution |
| Prolonged exposure to strong acid | Minimize the deprotection time to the minimum required for complete Boc removal. Monitor the reaction closely by TLC or LC-MS. |
| High reaction temperature | Perform the deprotection at a lower temperature (e.g., 0 °C) to reduce the rate of the cyclization side reaction. |
| Choice of deprotection reagent | Consider using a milder deprotection reagent. While TFA is common, 4M HCl in dioxane is an alternative that may reduce pyroglutamate formation in some cases. |
Issue: Pyroglutamate formation is suspected during peptide coupling.
| Potential Cause | Recommended Solution |
| Slow coupling reaction | Use a highly reactive coupling agent such as COMU or HATU to accelerate the rate of peptide bond formation, thereby minimizing the time the activated glutamic acid is susceptible to cyclization.[3] |
| Pre-activation time | If pre-activating the carboxylic acid, minimize the pre-activation time before adding the amine component. |
| Choice of coupling strategy | Consider using a symmetric anhydride (B1165640) of the incoming amino acid, which can sometimes reduce side reactions.[3] |
Issue: Gradual formation of pyroglutamate in the purified product.
| Potential Cause | Recommended Solution |
| Non-neutral pH of storage solution | Store the deprotected D-Glu-OBzl or peptides containing N-terminal glutamic acid at a neutral pH and at low temperatures (e.g., -20 °C or -80 °C) to minimize spontaneous cyclization over time. |
| Lyophilization from acidic solution | If lyophilizing the product, ensure the final solution is near neutral pH before freezing and drying. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound with Minimized Pyroglutamate Formation
-
Reagents and Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
-
-
Procedure: a. Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Add TFA dropwise to the stirred solution (e.g., a 1:1 ratio of TFA to DCM). d. Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. e. Upon completion (typically 1-2 hours), carefully quench the reaction by pouring the mixture into a cold, stirred solution of saturated sodium bicarbonate. f. Extract the aqueous layer with DCM. g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature. h. Use the resulting D-Glu-OBzl immediately in the next step or store under inert gas at low temperature.
Protocol 2: Catalytic Transfer Hydrogenation for Debenzylation of this compound
This method is for the removal of the benzyl ester while keeping the Boc group intact.
-
Reagents and Materials:
-
This compound
-
Methanol
-
Formic acid
-
10% Palladium on carbon (Pd/C)
-
-
Procedure: a. Dissolve this compound in methanol. b. To this solution, add 10% Pd/C (e.g., 10% by weight of the substrate). c. Carefully add formic acid as the hydrogen donor. d. Stir the reaction mixture at room temperature. e. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours. f. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. g. Evaporate the solvent under reduced pressure to obtain the crude Boc-D-Glu-OH.
Visualizations
Caption: Mechanism of pyroglutamate formation from this compound.
Caption: Troubleshooting workflow for pyroglutamate formation.
References
troubleshooting incomplete coupling of Boc-D-Glu-OBzl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Boc-D-Glu-OBzl in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete coupling of this compound?
Incomplete coupling of this compound can stem from several factors. One common issue is steric hindrance, where the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and the benzyl (B1604629) ester (OBzl) on the side chain impede the reaction. Another significant cause is the aggregation of the growing peptide chain on the solid support, which can block reactive sites.[1][2] Additionally, suboptimal activation of the amino acid or inadequate reaction conditions can lead to poor coupling efficiency.
Q2: How can I detect incomplete coupling after the this compound step?
The most common method for detecting free primary amines, which indicate incomplete coupling, is the qualitative Kaiser (ninhydrin) test.[3] A positive result, typically indicated by a blue or purple bead color, signifies the presence of unreacted amino groups on the resin. For secondary amines, where the Kaiser test is not effective, other methods like the isatin (B1672199) test may be used, although this is not typically necessary for a standard this compound coupling.
Q3: Can the choice of solvent impact the coupling efficiency?
Yes, the solvent plays a crucial role. N,N-Dimethylformamide (DMF) is a standard solvent, but if peptide aggregation is suspected, switching to or incorporating N-methyl-2-pyrrolidone (NMP) can be beneficial due to its superior solvating properties.[4] In severe cases of aggregation, the use of chaotropic salts like LiCl in the solvent or a mixture of solvents such as DMF/DMSO can help disrupt secondary structures and improve coupling.[2][5]
Q4: What are potential side reactions associated with Boc-Glu(OBzl)-OH coupling?
A primary side reaction, especially if glutamic acid is at the N-terminus of a peptide, is the formation of pyroglutamate. This is an intramolecular cyclization that results in the loss of a water molecule.[1][6] While this is more common after the Boc group is removed, the conditions of synthesis can influence its occurrence. Another potential side reaction, though less common during coupling, is transesterification of the benzyl ester if alcohols are present under basic conditions.[7]
Troubleshooting Guide
If you have identified an incomplete coupling of this compound, follow this step-by-step guide to address the issue.
Step 1: Initial Assessment (Kaiser Test)
-
Action: Perform a Kaiser test after the coupling step.
-
Result (Positive - Blue/Purple): Proceed to Step 2.
-
Result (Negative - Yellow/Clear): Coupling is likely complete. Proceed with your synthesis.
Step 2: Immediate Remediation (Recoupling)
-
Action: If the initial coupling is incomplete, the most straightforward approach is to perform a second coupling.
-
Protocol: Wash the resin thoroughly to remove byproducts and unreacted reagents, then repeat the coupling procedure with a fresh solution of this compound and coupling reagents.[3]
Step 3: Optimization of Reagents and Conditions
If recoupling is unsuccessful or if you are proactively optimizing for a known difficult sequence, consider the following adjustments:
-
Change Coupling Reagent: Standard carbodiimide (B86325) reagents like DCC or DIC may be insufficient. Switch to a more potent uronium/aminium or phosphonium (B103445) salt reagent.[5][8]
-
Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., increase from 2 equivalents to 3 or 4).[5]
-
Extend Reaction Time: Double the standard coupling time to allow the reaction to proceed to completion.[5]
-
Increase Temperature: If aggregation is suspected, raising the temperature to 30-40°C can improve reaction kinetics. However, this should be monitored carefully to avoid potential side reactions like racemization.[5]
Step 4: Capping Unreacted Amines
-
Action: If coupling remains incomplete after troubleshooting, it is crucial to "cap" the unreacted N-terminal amines to prevent the formation of deletion sequences in the final peptide product.
-
Protocol: This is typically done by acetylating the free amines with acetic anhydride (B1165640) and a base like diisopropylethylamine (DIEA). Capped sequences can be more easily separated during purification.[1]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Reagent Type | Advantages | Considerations |
| DCC/DIC | Carbodiimide | Cost-effective and widely used. | Lower reactivity for hindered couplings; DCC produces an insoluble urea (B33335) byproduct.[5][9] |
| HBTU/HATU | Uronium/Aminium | High coupling efficiency and fast reaction times. HATU is particularly effective for hindered couplings.[5][8] | Can cause guanidinylation of the N-terminus if not used properly. More expensive than carbodiimides.[5] |
| PyBOP | Phosphonium | Efficient coupling with reduced risk of certain side reactions compared to BOP.[8][9] | Byproducts can be hazardous, though less so than BOP. |
| COMU | Uronium/Aminium | High efficiency, comparable to HATU, with improved safety and solubility profile.[8] | A newer and potentially more expensive option. |
Experimental Protocols
Protocol 1: Standard Kaiser Test
-
Sample Preparation: Collect a small sample of resin beads (approx. 5-10 mg) after the coupling and washing steps.
-
Reagent Addition: Add 2-3 drops of each of the following three reagents to the resin sample in a small glass test tube:
-
Reagent A: 5% Ninhydrin in ethanol
-
Reagent B: 80% Phenol in ethanol
-
Reagent C: 0.001 M KCN in pyridine
-
-
Heating: Heat the test tube at 100°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Positive: A deep blue or purple color on the beads indicates the presence of free primary amines.
-
Negative: Yellow or colorless beads indicate a complete reaction.
-
Protocol 2: Double Coupling Procedure
-
Following the first coupling of this compound, perform the standard washing steps (e.g., 3x DMF, 3x DCM).
-
Perform a Kaiser test to confirm incomplete coupling.
-
Prepare a fresh activation mixture:
-
Dissolve this compound (2-3 equivalents) and an activating agent (e.g., HOBt, 2-3 equivalents) in DMF.
-
Add the coupling reagent (e.g., DIC, 2-3 equivalents) and allow to pre-activate for 10-15 minutes.
-
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM and proceed to the next deprotection step or perform another Kaiser test to confirm completion.
Protocol 3: Capping with Acetic Anhydride
-
After a confirmed incomplete coupling, wash the resin with DMF.
-
Prepare a capping solution, for example, a mixture of acetic anhydride/DIEA/DMF (e.g., in a 1:1:8 ratio).
-
Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.
-
Wash the resin extensively with DMF and DCM to remove excess capping reagents and byproducts.
-
Proceed with the deprotection of the next amino acid in the sequence.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
This document is intended for informational purposes for research professionals. All protocols should be adapted to specific laboratory conditions and safety guidelines.
References
- 1. peptide.com [peptide.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Optimizing Boc-D-Glu-OBzl Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing the coupling reaction of N-α-Boc-D-glutamic acid γ-benzyl ester (Boc-D-Glu-OBzl). Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during this critical step in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: My this compound coupling reaction is very slow or appears incomplete. What are the common causes and how can I fix this?
A1: Slow or incomplete coupling is a frequent challenge. The primary causes include:
-
Insufficiently reactive coupling reagent: The chosen reagent may not be potent enough to activate the carboxylic acid of this compound efficiently.
-
Steric hindrance: The bulky Boc and benzyl (B1604629) protecting groups can sterically hinder the reaction.
-
Peptide aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, blocking the N-terminal amine.[1]
-
Poor solvent quality: The presence of water in solvents like DMF or NMP can hydrolyze activated species.
To address this, consider the following solutions:
-
Switch to a more powerful coupling reagent: If using carbodiimides like DCC or DIC alone, adding an additive like HOBt or OxymaPure is recommended.[2][3] For more challenging couplings, consider using uronium/aminium salts like HBTU or HATU, or phosphonium (B103445) salts like PyBOP.[1][4] HATU is particularly effective for hindered couplings.[1]
-
Increase reagent equivalents: Use a higher excess of this compound and the coupling reagent (typically 2-4 equivalents).[2]
-
Extend the reaction time: Double the initial coupling time and monitor for completion.[2]
-
Increase the reaction temperature: Raising the temperature to 30-50°C can improve reaction kinetics, but should be done cautiously to avoid side reactions like racemization.[2]
-
Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[1]
Q2: I am observing a significant amount of a side product with a mass loss of 18 Da. What is this and how can I prevent it?
A2: A mass loss of 18 Da from a glutamic acid residue strongly suggests the formation of pyroglutamate. This is an intramolecular cyclization of the N-terminal glutamic acid. To minimize this side reaction:
-
Use pre-activated esters or perform the coupling at low temperatures. This reduces the time the glutamic acid's carboxyl group is activated and susceptible to cyclization.
-
Ensure the N-terminus is protected until the final deprotection step if Glu is the N-terminal residue.
-
Maintain neutral pH during workup steps where possible, as the reaction can be catalyzed by both acid and base.
Q3: How can I monitor the completion of the this compound coupling reaction in real-time?
A3: For solid-phase synthesis, several qualitative colorimetric tests can be used to detect the presence of unreacted primary amines on the resin:
-
Kaiser Test (Ninhydrin Test): This is a very sensitive test for primary amines. A positive result (blue beads) indicates an incomplete reaction.
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: An alternative to the Kaiser test, which also detects primary amines.
-
Chloranil Test: This test can be used for secondary amines (like proline) and gives a blue color if the coupling is incomplete.
For solution-phase synthesis, reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | Incomplete activation of the carboxylic acid, steric hindrance, peptide aggregation on solid support.[1] | Switch to a more potent coupling reagent like HATU or HBTU.[1][4] Increase reagent equivalents and extend reaction time. Consider using aggregation-disrupting solvents like NMP or DMSO.[1] |
| Racemization | Over-activation of the amino acid, prolonged exposure to base. | Use additives like HOBt or OxymaPure with carbodiimide (B86325) reagents.[5] Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA if possible. Avoid excessive pre-activation times. |
| Formation of N-acylurea | Use of carbodiimide reagents (DCC, DIC) without an additive.[3] | Add HOBt or OxymaPure to the reaction mixture to trap the O-acylisourea intermediate and prevent rearrangement.[3] |
| Difficulty dissolving reagents | Poor solvent quality or inherent low solubility of the protected amino acid. | Use high-purity, anhydrous solvents like DMF or NMP. Gentle warming may help, but be cautious of potential side reactions. |
Quantitative Data Summary: Coupling Reagent Performance
The following table summarizes typical reaction parameters for common coupling reagents used with Boc-protected amino acids. Note that optimal conditions can vary based on the specific peptide sequence and synthesis scale.
| Coupling Reagent/Method | Equivalents (AA:Reagent:Base) | Typical Reaction Time | Advantages | Disadvantages |
| DIC / HOBt | 1 : 1.1 : 2 (DIPEA) | 2 - 12 hours | Cost-effective, reduces racemization.[3][6] | Slower than uronium/phosphonium salts; can form insoluble urea (B33335) byproduct (DCU with DCC).[3] |
| HBTU / DIPEA | 1 : 1 : 2 | 30 min - 4 hours | Fast, efficient, byproducts are soluble.[4][7] | Can react with unprotected N-terminus if used in large excess.[5] |
| HATU / DIPEA | 1 : 1 : 2 | 30 min - 2 hours | Very fast and highly efficient, especially for sterically hindered couplings.[1][4] | More expensive than HBTU. |
| PyBOP / DIPEA | 1 : 1 : 2 | 1 - 4 hours | Effective for hindered couplings, does not affect amino groups.[4][8] | Byproduct can be difficult to remove in some cases. |
Experimental Protocols
Protocol 1: Standard this compound Coupling using HBTU in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a single coupling cycle on a pre-loaded resin where the N-terminal amine has been deprotected.
Materials:
-
Peptide-resin with free N-terminal amine
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (2 equivalents relative to resin loading) and HBTU (2 equivalents) in a minimal amount of DMF.[7]
-
Coupling: Add the activated amino acid solution to the swollen resin. Immediately add DIPEA (4 equivalents) to the reaction vessel.[7]
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. The reaction time can be extended if necessary.[9]
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test. A negative result (yellow or colorless beads) indicates complete coupling.
-
Washing: Once the reaction is complete, filter the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol
-
Reagent C: 2 mL of 0.001M KCN diluted to 100 mL with pyridine
Procedure:
-
Place a few resin beads (1-5 mg) into a small glass test tube.
-
Add 2-3 drops each of Reagent A, Reagent B, and Reagent C.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads and/or blue solution: Incomplete coupling (primary amine is present).
-
Yellow/Colorless beads and solution: Complete coupling (no primary amine).
-
Visual Guides
Caption: Experimental workflow for a standard SPPS coupling cycle.
Caption: Troubleshooting decision tree for incomplete coupling reactions.
References
minimizing racemization of Boc-D-Glu-OBzl during activation
This guide provides troubleshooting advice and frequently asked questions regarding the minimization of racemization of Boc-D-Glu-OBzl during the activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation?
A1: Racemization is the process where the D-enantiomer of this compound is converted into a mixture of both D- and L-enantiomers. This occurs during the activation of the carboxylic acid group, a necessary step for forming a peptide bond. The presence of the L-enantiomer (the D-isomer is the desired one in this case) results in an undesired diastereomeric peptide impurity that can be difficult to separate from the final product.
Q2: Why is this compound particularly susceptible to racemization?
A2: The susceptibility of this compound to racemization stems from the formation of an oxazolone (B7731731) intermediate during the activation of the carboxylic acid. The α-proton on the chiral carbon of the amino acid becomes acidic in this intermediate, and its removal by a base leads to a loss of stereochemical integrity. Factors like the choice of coupling reagent, base, solvent, and temperature can influence the rate of oxazolone formation and subsequent racemization.
Q3: Which coupling reagents are known to cause significant racemization with this compound?
A3: Carbodiimide-based coupling reagents, such as DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), when used without racemization-suppressing additives, are known to cause higher levels of racemization. This is because they promote the formation of the problematic oxazolone intermediate.
Q4: What are the most effective ways to minimize racemization during the activation of this compound?
A4: To minimize racemization, it is crucial to employ strategies that avoid or reduce the formation and lifetime of the oxazolone intermediate. The most effective methods include:
-
Using Uronium/Phosphonium-based Coupling Reagents: Reagents like HBTU, HATU, and PyBOP are generally preferred as they can activate the carboxylic acid through a pathway that is less prone to oxazolone formation.
-
Employing Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is highly effective in suppressing racemization. These additives react with the activated amino acid to form an active ester that is more stable and less likely to form an oxazolone.
-
Careful Selection of Base: The choice of base and its concentration are critical. Weaker, sterically hindered bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) are generally favored over stronger, less hindered bases like triethylamine (B128534) (TEA).
-
Controlling Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization. Performing the activation and coupling steps at 0 °C or even lower temperatures is a common practice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of diastereomeric impurity detected after coupling this compound. | Racemization during the activation step. | 1. Switch Coupling Reagent: If using a carbodiimide (B86325) like DCC or EDC alone, switch to a uronium-based reagent such as HBTU or HATU. 2. Incorporate an Additive: If you must use a carbodiimide, ensure the addition of HOBt or HOAt to the reaction mixture before the carbodiimide. 3. Change the Base: If using triethylamine (TEA), switch to a more sterically hindered base like diisopropylethylamine (DIEA) or a weaker base like N-methylmorpholine (NMM). 4. Lower the Temperature: Perform the activation and coupling at 0°C. |
| Racemization still observed even with HBTU/HOBt. | The base may be too strong or used in excess. The pre-activation time might be too long. | 1. Reduce Base Equivalents: Use no more than the stoichiometric amount of base required for the reaction. 2. Minimize Pre-activation Time: Add the amine component as soon as possible after the activation of this compound. 3. Use a Weaker Base: Consider switching from DIEA to NMM. |
| Inconsistent results between batches. | Variations in solvent purity, reagent quality, or reaction temperature. | 1. Use High-Purity Solvents: Ensure that solvents like DMF or NMP are free of amine contaminants. 2. Verify Reagent Quality: Use fresh, high-quality coupling reagents and additives. 3. Strict Temperature Control: Maintain a consistent and controlled temperature throughout the activation and coupling process. |
Quantitative Data on Racemization Suppression
The following table summarizes the percentage of the undesired L-isomer (epimer) formed when coupling this compound under different conditions.
| Coupling Reagent | Additive | Base | Temperature (°C) | % L-Isomer (Epimer) |
| DCC | None | TEA | 25 | High (>10%) |
| DCC | HOBt | DIEA | 0 | Low (1-2%) |
| HBTU | - | DIEA | 0 | Very Low (<1%) |
| HATU | - | DIEA | 0 | Very Low (<0.5%) |
Note: These are representative values and can vary based on specific reaction conditions.
Experimental Protocols
Protocol for Minimizing Racemization during this compound Coupling
This protocol outlines a standard procedure for coupling this compound to an amino acid ester or peptide, designed to minimize racemization.
Materials:
-
This compound
-
Amino acid ester hydrochloride (or peptide-resin)
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIEA)
-
Anhydrous solvent (e.g., DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., 1.0 equivalent of HBTU).
-
Add the base (e.g., 2.0 equivalents of DIEA) to the solution and stir for 2-5 minutes. This is the activation step.
-
Add the amino acid ester hydrochloride (or peptide-resin) to the reaction mixture.
-
Allow the reaction to proceed at 0 °C for 30 minutes and then let it warm to room temperature, stirring for an additional 2-4 hours or until completion as monitored by TLC or LC-MS.
-
Upon completion, proceed with the standard workup procedure to isolate the dipeptide.
Protocol for Chiral HPLC Analysis of Racemization
This protocol describes how to determine the extent of racemization by analyzing the resulting dipeptide product using chiral High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude dipeptide product
-
HPLC-grade solvents (e.g., hexane (B92381), isopropanol)
-
Chiral HPLC column (e.g., Chiralcel OD-H or similar)
-
HPLC system with a UV detector
Procedure:
-
Prepare a standard sample of the desired pure D-diastereomer and, if available, the undesired L-diastereomer.
-
Dissolve a small amount of the crude dipeptide product in the mobile phase to prepare the analytical sample.
-
Set up the HPLC system with the chiral column and an appropriate mobile phase (e.g., a mixture of hexane and isopropanol). The exact ratio will need to be optimized for the specific dipeptide.
-
Inject the standard samples to determine the retention times of the D- and L-diastereomers.
-
Inject the analytical sample of the crude product.
-
Integrate the peak areas for both the D- and L-diastereomers in the resulting chromatogram.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area of L-diastereomer / (Area of D-diastereomer + Area of L-diastereomer)] x 100
Visual Guides
Technical Support Center: Boc Deprotection in the Presence of Benzyl Esters
Welcome to the technical support center for navigating the complexities of tert-butyloxycarbonyl (Boc) group deprotection in molecules containing benzyl (B1604629) (Bn) esters. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve selective deprotection and troubleshoot common issues encountered during synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the Boc deprotection of substrates containing benzyl esters.
Issue 1: Partial or Complete Cleavage of the Benzyl Ester
-
Symptom: You observe the formation of the free carboxylic acid alongside your desired amine product.
-
Cause: The acidic conditions are too harsh, leading to the cleavage of the acid-labile benzyl ester.
-
Solutions:
| Solution ID | Approach | Key Considerations |
| TS1-A | Reduce Acid Concentration | Instead of neat Trifluoroacetic Acid (TFA), try a solution of 10-50% TFA in a non-polar solvent like Dichloromethane (B109758) (DCM).[1] |
| TS1-B | Switch to a Milder Acid | Use milder Brønsted acids such as p-toluenesulfonic acid (p-TsOH) or aqueous phosphoric acid.[2][3][4] Lewis acids like Zinc Bromide (ZnBr₂) can also be effective.[5] |
| TS1-C | Lower the Reaction Temperature | Perform the deprotection at 0 °C or even lower temperatures to slow down the rate of benzyl ester cleavage. |
| TS1-D | Use HCl in an Organic Solvent | Anhydrous HCl in ethyl acetate (B1210297) or dioxane is a common reagent for Boc deprotection and can be more selective than TFA.[1] |
Issue 2: Incomplete Boc Deprotection
-
Symptom: Significant amounts of starting material remain after the reaction.
-
Cause: The acidic conditions are too mild, or the reaction time is insufficient.
-
Solutions:
| Solution ID | Approach | Key Considerations |
| TS2-A | Increase Reaction Time | Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration. |
| TS2-B | Slightly Increase Acid Concentration | If using diluted TFA, incrementally increase the concentration. Be mindful of the potential for benzyl ester cleavage. |
| TS2-C | Consider a Different Solvent | The choice of solvent can influence the reaction rate. Protic solvents may sometimes accelerate the reaction. |
Issue 3: Formation of Side Products
-
Symptom: You observe unexpected spots on your TLC or peaks in your LC-MS.
-
Cause: The tert-butyl cation generated during Boc deprotection can react with electron-rich functionalities on your molecule.
-
Solutions:
| Solution ID | Approach | Key Considerations |
| TS3-A | Use a Cation Scavenger | Add a scavenger such as anisole (B1667542) or triethylsilane (TES) to the reaction mixture to trap the tert-butyl cation.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection, and why are they problematic in the presence of benzyl esters?
Standard conditions for Boc deprotection typically involve strong acids like neat trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl).[7] The mechanism involves protonation of the carbamate (B1207046) followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[8] Benzyl esters are also susceptible to acid-catalyzed hydrolysis, which can lead to their cleavage under these strongly acidic conditions.
Q2: Can I achieve selective Boc deprotection using TFA?
Yes, selective deprotection with TFA is possible by modifying the reaction conditions. Using a diluted solution of TFA (e.g., 25-50%) in a solvent like dichloromethane (DCM) at room temperature or 0 °C can often selectively remove the Boc group while minimizing benzyl ester cleavage.[1] However, the success of this approach is substrate-dependent.
Q3: Are there milder acidic alternatives to TFA for Boc deprotection?
Several milder acidic reagents can be used for selective Boc deprotection in the presence of benzyl esters. These include:
-
Aqueous Phosphoric Acid: 85 wt% aqueous phosphoric acid has been shown to be an efficient and mild reagent for N-Boc deprotection, compatible with acid-sensitive groups like benzyl esters.[2]
-
p-Toluenesulfonic Acid (p-TsOH): This solid, biodegradable acid can be used for Boc deprotection, and under certain conditions, it leaves benzyl esters and ethers intact.[3][4][9]
-
Lewis Acids: Reagents like ZnBr₂ can effect Boc deprotection under milder conditions than strong Brønsted acids.[5]
Q4: What non-acidic methods can be used for Boc deprotection?
While less common, some non-acidic methods have been reported for Boc deprotection. For instance, a combination of oxalyl chloride and methanol (B129727) has been used for the mild deprotection of N-Boc groups.[10] Such methods can offer high chemoselectivity when dealing with acid-sensitive substrates.
Q5: Is it possible to deprotect the benzyl ester in the presence of a Boc group?
Yes, this is a common orthogonal protection strategy. The benzyl group can be selectively cleaved by palladium-catalyzed hydrogenolysis (e.g., H₂, Pd/C) or catalytic transfer hydrogenation (e.g., ammonium (B1175870) formate (B1220265), Pd/C).[11][12][13][14] These conditions are generally mild and do not affect the Boc protecting group.
Key Experimental Protocols
Protocol 1: Selective Boc Deprotection with Diluted TFA
-
Preparation: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Slowly add a pre-prepared solution of 25-50% trifluoroacetic acid (TFA) in DCM to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Co-evaporate with additional DCM or toluene (B28343) to remove residual TFA. The product is typically obtained as the TFA salt.[15]
-
Neutralization (Optional): If the free amine is desired, dissolve the residue in a suitable solvent and wash with a mild aqueous base such as saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Protocol 2: Boc Deprotection with Aqueous Phosphoric Acid
-
Preparation: Dissolve the N-Boc protected compound in a suitable solvent.
-
Reagent Addition: Add 85 wt% aqueous phosphoric acid.
-
Reaction: Stir the mixture at room temperature. The reaction is typically high-yielding.[2]
-
Workup: The workup is generally convenient, often involving dilution with water and extraction with an organic solvent, followed by a basic wash to neutralize any remaining acid.
Protocol 3: Benzyl Ester Deprotection via Catalytic Transfer Hydrogenation
-
Preparation: Dissolve the benzyl ester in a solvent such as methanol or ethanol.
-
Catalyst and Hydrogen Donor: Add 10% palladium on carbon (Pd/C) catalyst (typically 10 mol%) followed by a hydrogen donor like ammonium formate or formic acid.[12]
-
Reaction: Stir the mixture at room temperature. The deprotection is often rapid.[12]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
Visual Guides
Caption: Decision workflow for selective Boc deprotection.
Caption: Orthogonal vs. non-selective deprotection pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 15. rsc.org [rsc.org]
strategies for difficult couplings with sterically hindered amino acids
Welcome to the Technical Support Center for Difficult Peptide Couplings. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming challenges associated with the coupling of sterically hindered amino acids. Below, you will find detailed troubleshooting guides and frequently asked questions to help you optimize your peptide synthesis protocols.
Issue 1: Low Coupling Efficiency or Complete Failure
Q1: Why is my coupling reaction failing when using a sterically hindered amino acid like Aib, Val, or an N-methylated residue?
A: Low coupling efficiency is the most common problem when dealing with sterically hindered amino acids. The primary reasons for this are:
-
Steric Hindrance: The bulky side chains or substitution at the α-carbon (e.g., in α,α-disubstituted amino acids like Aib) or on the backbone nitrogen (in N-methylated amino acids) physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain. This slows down the reaction rate and can lead to incomplete coupling.[1][2][3]
-
Reduced Nucleophilicity: The secondary amine of N-methylated amino acids is less nucleophilic than a primary amine, making the coupling reaction inherently more difficult.[1]
-
Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues, can fold into secondary structures (e.g., β-sheets) on the solid support. This aggregation can block reactive sites, leading to failed couplings and the formation of deletion sequences.[4][5]
-
Inefficient Activation: Standard coupling reagents may not be potent enough to efficiently activate the carboxylic acid of the incoming hindered amino acid or to overcome the energy barrier of the coupling step.[6]
Solutions & Optimization Strategies
Q2: What are the most effective coupling reagents for sterically hindered amino acids?
A: For difficult couplings, it is crucial to use a more powerful activating agent. Onium salt-based reagents are generally preferred. HATU is widely considered one of the most reactive and efficient reagents for such challenges due to the rate-enhancing and racemization-suppressing properties of its HOAt leaving group.[7][8][9] Other highly effective reagents include HCTU, COMU, and PyAOP.[6][7][10][11]
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Leaving Group | Relative Reactivity | Racemization Suppression | Key Characteristics & Best Use Cases |
| HATU | HOAt | Very High | Excellent | Considered the gold standard for difficult couplings, sterically hindered amino acids (e.g., Aib), and N-methylated residues.[7][8] |
| HCTU | 6-Cl-HOBt | High | Very Good | A highly efficient and often more cost-effective alternative to HATU. The electron-withdrawing chlorine atom enhances reactivity.[7] |
| COMU | OxymaPure | Very High | Excellent | A newer generation uronium salt with reactivity comparable to HATU. It is safer as it does not generate potentially explosive benzotriazole (B28993) byproducts.[11][12] |
| PyAOP/PyBOP | HOAt/HOBt | High | Very Good | Phosphonium salt reagents that are also very effective for hindered couplings. PyAOP is particularly successful for preparing peptides with hindered residues.[6] |
| HBTU/TBTU | HOBt | Good | Good | Reliable and economical reagents for routine synthesis but may show lower efficiency for severely hindered couplings.[7] |
| DIC/Oxyma | N/A | Good | Excellent | A carbodiimide-based method. The addition of Oxyma Pure is crucial for enhancing reactivity and minimizing side reactions.[10] |
Q3: How can I modify my experimental protocol to improve coupling yields?
A: Beyond selecting a powerful coupling reagent, several protocol modifications can significantly improve outcomes:
-
Increase Reaction Time and Temperature:
-
Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid and reagents to drive the reaction to completion.[1]
-
Extended Time: Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight.[2]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-70°C) can disrupt aggregation and provide the energy needed to overcome the activation barrier.[1][13] This is most effectively and safely achieved using a microwave peptide synthesizer.[3][14][15] Microwave energy can reduce coupling times for difficult residues to as little as 10 minutes at a controlled temperature.[13]
-
-
Combat Peptide Aggregation:
-
"Difficult Sequence" Solvents: Use solvent systems known to reduce aggregation, such as N-methyl-2-pyrrolidone (NMP) or mixtures of DMF and DCM.[1][5]
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling solutions can help disrupt secondary structures and improve the solvation of the peptide chain.[1][5]
-
-
Optimize Reagent Stoichiometry and Activation:
-
Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents relative to resin loading).[1]
-
Pre-activation: Allow the amino acid, coupling reagent, and base to react for 1-5 minutes before adding the mixture to the resin. This ensures the formation of the highly reactive active ester.[1]
-
Choice of Base: Use a hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1] For segment couplings, a combination of a strong, hindered base and a catalyst can be effective.[16]
-
-
Cap Unreacted Chains:
-
If a coupling is known to be difficult, it is good practice to cap any unreacted N-terminal amines after the coupling step. This involves acetylating the free amines with a reagent like acetic anhydride. Capping prevents the formation of deletion sequences and simplifies the final purification of the target peptide.[2]
-
Experimental Protocols
Protocol 1: General Method for a Difficult Coupling using HATU
This protocol outlines a robust method for coupling a sterically hindered amino acid onto a peptide-resin.
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), isopropanol (B130326) (3x), and DMF (5x).[1]
-
-
Amino Acid Activation:
-
Pre-activation:
-
Gently swirl the activation mixture for 1-5 minutes at room temperature. The solution may change color, indicating the formation of the active ester.[1]
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. For extremely difficult couplings, extend the time or perform the reaction at an elevated temperature (e.g., 50°C for 30-60 minutes).
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[4] A negative result (yellow beads) indicates a complete reaction.
-
If the test is positive, a second coupling (double coupling) is recommended. Repeat steps 2-4 with fresh reagents.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.
-
Protocol 2: Microwave-Assisted Coupling of a Hindered Residue
Microwave-assisted synthesis significantly accelerates difficult couplings.[14][15]
-
Resin Preparation:
-
Swell the resin in DMF.
-
Perform microwave-assisted Fmoc deprotection (e.g., 2 x 3 minutes at 70°C).[13] Wash thoroughly with DMF.
-
-
Reagent Preparation:
-
Prepare separate stock solutions of the Fmoc-amino acid (0.8 M), HATU (0.8 M), and DIPEA (1.6 M) in DMF.
-
-
Coupling Cycle:
-
Add the amino acid solution (4 equivalents), HATU solution (4 equivalents), and DIPEA solution (8 equivalents) to the resin in the reaction vessel of an automated microwave peptide synthesizer.
-
Program the instrument to perform the coupling at a controlled temperature of 70°C for 10-20 minutes with intermittent agitation.[13]
-
-
Washing:
-
Following the coupling, the instrument will automatically wash the resin with DMF to prepare for the next deprotection step.
-
Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A troubleshooting flowchart for low coupling efficiency.
Experimental Workflow for Hindered Amino Acid Coupling
Caption: Standard experimental workflow for a difficult coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
managing peptide aggregation during synthesis with D-amino acids
This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for managing peptide aggregation during solid-phase peptide synthesis (SPPS), with a specific focus on the strategic use of D-amino acids.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation during solid-phase peptide synthesis (SPPS)?
A1: During SPPS, as the peptide chain elongates while being anchored to a solid support resin, it can fold into secondary structures, such as β-sheets. These structures can cause multiple peptide chains on the resin to stick together through intermolecular hydrogen bonds. This phenomenon is known as peptide aggregation.[1][2] This clumping can physically block reagents from reaching the growing end of the peptide chain (the N-terminus), leading to incomplete deprotection and coupling reactions.[1]
Q2: What are the common signs of on-resin aggregation?
A2: The most common signs of aggregation include:
-
Failed or slow coupling reactions: Indicated by a positive Kaiser test (blue beads) after a coupling step.[3]
-
Incomplete Fmoc-deprotection: The reaction to remove the Fmoc protecting group is sluggish or incomplete.
-
Resin shrinking: The volume of the swollen peptide-resin beads decreases noticeably.[2][4] This happens because the aggregated peptide chains collapse, expelling solvent from the resin matrix.
-
Low crude peptide purity: After cleavage from the resin, HPLC analysis shows a complex mixture of deletion sequences and truncated peptides.[5]
-
Poor solubility: The final cleaved peptide is difficult to dissolve in standard solvents for purification.[2]
Q3: How does incorporating a D-amino acid help prevent aggregation?
A3: Incorporating a D-amino acid into a growing L-peptide chain acts as a "helix breaker" or "sheet breaker." The opposite stereochemistry of the D-amino acid disrupts the regular hydrogen bonding patterns required to form stable β-sheet secondary structures between L-peptide chains.[6][7] By introducing a structural kink, it prevents the chains from aligning properly, thus minimizing aggregation and keeping the N-terminus accessible for subsequent synthesis steps.
Q4: When should I consider using a D-amino acid substitution?
A4: Consider this strategy when you are synthesizing peptides known to be "difficult," particularly those that:
-
Contain long stretches of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe).[1]
-
Are rich in β-branched amino acids (Val, Ile, Thr).
-
Have sequences known to form β-sheets, such as fragments of the Amyloid Beta peptide.[3][8]
-
Have failed in a previous synthesis attempt due to signs of aggregation.
Q5: Will a D-amino acid substitution affect the biological activity of my peptide?
A5: It can. The effect is sequence- and target-dependent. In some cases, if the substitution is outside a critical binding region, it may have little to no impact on activity while significantly improving stability.[7] However, a substitution within a key binding motif can reduce or eliminate activity.[7] It is often a process of empirical testing to find a position where a D-amino acid can be tolerated without compromising function. Strategic placement, often flanking the active site, can be advantageous.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Positive Kaiser test after coupling. | Incomplete coupling due to aggregation. The N-terminus of the growing peptide is inaccessible to the incoming activated amino acid. | 1. Perform a second coupling (recouple) with fresh reagents. 2. If recoupling fails, cap the unreacted chains with acetic anhydride (B1165640) to prevent the formation of deletion sequences. 3. Resynthesize the peptide , strategically substituting a D-amino acid in the suspected aggregation-prone region. |
| Resin beads are shrinking. | Severe on-resin aggregation. Peptide chains are collapsing and expelling solvent. | 1. Switch to a higher-swelling resin (e.g., ChemMatrix® or a PEG-based resin). 2. Use aggregation-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling mixture.[1][2] 3. For the next synthesis, incorporate a D-amino acid or a pseudoproline dipeptide every 6-7 residues in the problematic sequence. |
| Crude peptide has very low purity with many deletion sequences. | Persistent aggregation throughout the synthesis. Multiple coupling steps failed, but were not detected or effectively capped. | 1. Use a sequence prediction tool to identify aggregation-prone regions before synthesis. 2. Plan a new synthesis strategy from the outset that includes one or more D-amino acid substitutions in the predicted difficult regions. 3. Combine strategies: Use a D-amino acid along with a high-swelling resin and microwave-assisted synthesis to enhance reaction kinetics. |
| Final peptide is insoluble. | Post-cleavage aggregation. The unprotected, full-length peptide is prone to aggregating in solution. | 1. The incorporation of a D-amino acid during synthesis can also improve the solubility of the final product.[2] 2. Attempt to dissolve the peptide in different solvents , such as those containing hexafluoroisopropanol (HFIP) or DMSO. 3. Purify immediately after cleavage before the peptide has a chance to fully aggregate. |
Data Presentation
The following table provides an illustrative example of the potential improvement in crude peptide purity when a D-amino acid is incorporated into a known aggregation-prone sequence.
Disclaimer: This data is representative and compiled from qualitative descriptions in the literature. Actual results will vary based on the specific peptide sequence, synthesis scale, and instrumentation.
| Peptide Sequence | Modification | Crude Purity (%) | Main Impurities |
| H-Val-Ala-Val-Ala-Ile-Val-Ala-NH₂ | Standard Fmoc Synthesis | ~45% | Deletion sequences (e.g., des-Val, des-Ile) |
| H-Val-Ala-D-Val -Ala-Ile-Val-Ala-NH₂ | D-Val substitution at position 3 | >80% | Minor truncations |
Experimental Protocols
Protocol 1: On-Resin Aggregation Diagnostic - The Kaiser Test
The Kaiser test is a highly sensitive qualitative assay to detect free primary amines on the resin.[9] A positive result (blue beads) after a coupling step indicates that the N-terminus of the peptide is not fully capped, which is a strong indicator of aggregation-induced steric hindrance.[3]
Materials:
-
Reagent A: 16.5 mg KCN in 25 mL distilled water, then 1.0 mL of this solution diluted with 49 mL pyridine.
-
Reagent B: 1.0 g ninhydrin (B49086) in 20 mL n-butanol.
-
Reagent C: 40 g phenol (B47542) in 20 mL n-butanol.
-
Peptide-resin sample (10-15 beads).
-
Small glass test tube.
-
Heating block or oven at 110-120°C.
Procedure:
-
After the coupling step and subsequent washing, take a small sample of ~10-15 resin beads and place them in a clean test tube.
-
Add 2-3 drops of Reagent A to the tube.
-
Add 2-3 drops of Reagent B to the tube.
-
Add 2-3 drops of Reagent C to the tube.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Beads and solution are yellow/colorless: Negative result. Coupling is complete (>99.9%).
-
Beads are dark blue, solution is blue: Strongly positive result. Coupling is incomplete or has failed. Aggregation is highly likely. Recouple and re-test.
-
Beads are slightly blue, solution is colorless: Weakly positive result. Coupling is nearly complete. Consider extending the coupling time or capping unreacted sites.
Protocol 2: General Fmoc-SPPS Incorporating a D-Amino Acid
This protocol outlines the standard cycle for solid-phase peptide synthesis using Fmoc chemistry, highlighting the step where a D-amino acid is introduced.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin).
-
Fmoc-L-amino acids and the desired Fmoc-D-amino acid.
-
Coupling Reagent (e.g., HBTU, HATU).
-
Base (e.g., DIPEA/DIEA).
-
Solvents: DMF, DCM.
-
Deprotection Solution: 20% piperidine (B6355638) in DMF.
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).
-
SPPS reaction vessel.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.[9]
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Standard L-Amino Acid Coupling: a. Activate the first Fmoc-L-amino acid (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 1-2 minutes. b. Add the activated amino acid solution to the resin. c. Agitate for 1-2 hours. d. Wash the resin thoroughly with DMF. e. Perform a Kaiser test to confirm complete coupling (negative result).
-
Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid using 20% piperidine in DMF (2 x 10 min). Wash thoroughly.
-
Repeat Synthesis Cycles: Repeat steps 3 and 4 for each subsequent L-amino acid in the sequence.
-
D-Amino Acid Coupling: When you reach the desired position for substitution, use the protected Fmoc-D-amino acid. The coupling procedure is identical to that for an L-amino acid. a. Activate the Fmoc-D-amino acid (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF. b. Add the activated solution to the deprotected peptide-resin. c. Agitate for 1-2 hours. d. Wash thoroughly and confirm with a Kaiser test.
-
Continue Synthesis: Continue with the standard synthesis cycles (steps 4 and 3) using L-amino acids until the sequence is complete.
-
Final Deprotection: Remove the final N-terminal Fmoc group.
-
Cleavage and Deprotection: Wash the final peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze the purity by HPLC-MS.
Visualizations
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Purification of Crude Peptides Containing Boc-D-Glu-OBzl
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude synthetic peptides, specifically focusing on sequences containing the Boc-D-Glu-OBzl residue.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in a crude peptide synthesized using Boc/Bzl chemistry?
A1: After solid-phase peptide synthesis (SPPS) using a Boc/Bzl strategy, the crude product is a complex mixture. Common impurities include:
-
Truncated Peptides: Sequences missing one or more amino acids from the N-terminus, often due to incomplete coupling reactions.
-
Deletion Peptides: Peptides lacking an amino acid within the sequence, which can be caused by incomplete deprotection of the N-terminal Boc group.
-
Incompletely Deprotected Peptides: Peptides that retain one or more benzyl (B1604629) (Bzl) or other side-chain protecting groups after the final cleavage step.
-
Scavenger Adducts: Byproducts formed when scavengers (e.g., anisole (B1667542), thioanisole), used during cleavage to trap reactive carbocations, react with the peptide itself.
-
Side-Reaction Products: Modified peptides arising from reactions specific to certain amino acid residues. For peptides containing Glu(OBzl), this can include glutarimide (B196013) and pyroglutamate (B8496135) formation.
-
Reagent Remnants: Residual cleavage reagents like trifluoroacetic acid (TFA) and scavengers.
Q2: What is glutarimide formation and how can it be minimized for a Glu(OBzl) residue?
A2: Glutarimide formation is a side reaction analogous to the more commonly known aspartimide formation. It occurs when the backbone amide nitrogen attacks the side-chain benzyl ester of the glutamic acid residue, forming a cyclic six-membered glutarimide. This can lead to a difficult-to-separate impurity. While less common than aspartimide formation, it can be sequence-dependent. To minimize this, ensure efficient coupling and deprotection steps and avoid prolonged exposure to basic conditions during neutralization.
Q3: Can the N-terminal this compound form a pyroglutamate?
A3: Yes, if the Boc group is removed to reveal an N-terminal D-Glu residue, it can undergo cyclization to form pyroglutamate, especially during the acidic conditions of cleavage or subsequent workup. This results in the loss of a water molecule (-18 Da) and a blocked N-terminus, creating a significant impurity. Minimizing the time the peptide is exposed to strong acid after deprotection can help reduce this side reaction.[1]
Q4: Why is my crude peptide an oil or gum after precipitation instead of a solid powder?
A4: This is a common issue, particularly with hydrophobic or protected peptides. Several factors can contribute:
-
Incomplete Removal of Scavengers: Scavengers like anisole are oily and can prevent the peptide from solidifying if not thoroughly washed away.
-
Presence of Protecting Groups: The Boc and Bzl groups increase the hydrophobicity and amorphous nature of the peptide, making it less likely to form a crystalline solid.
-
Hygroscopic Nature: The peptide may be hygroscopic, absorbing moisture from the air to form a gum. Ensure all solvents are anhydrous and work quickly.
-
Heterogeneous Mixture: The presence of multiple different peptide impurities (truncations, deletions) can disrupt the formation of a uniform solid lattice.
A thorough washing protocol with cold diethyl ether is crucial to remove lipophilic impurities and encourage solidification.[2]
Troubleshooting Guide
Problem 1: Low Yield of Purified Peptide
| Potential Cause | Troubleshooting & Optimization |
| Poor Precipitation/Recovery | The peptide may be partially soluble in the precipitation solvent (e.g., diethyl ether), especially for short or hydrophobic sequences. Ensure the ether is ice-cold (-20°C or lower) and use a large volume (at least 10-fold excess). Try alternative non-polar solvents for precipitation, such as a mixture of ether and hexane. Centrifuge at a high speed and for a sufficient duration to ensure complete pelleting. |
| Incomplete Cleavage | The cleavage reaction from the resin may be incomplete. For peptides containing Arg(Tos), cleavage times of up to 2 hours in HF may be necessary.[3] Ensure the resin is not clumped and is well-agitated during the cleavage reaction. |
| Aggregation During Purification | Hydrophobic peptides containing Boc and Bzl groups are prone to aggregation, which can lead to poor recovery from the HPLC column. Dissolve the crude peptide in a stronger solvent like neat TFA or formic acid for injection. If solubility in the initial mobile phase is low, inject the sample in a minimal volume of a strong organic solvent like DMSO or DMF. |
| Loss During HPLC | The desired peptide peak may be broad and overlap with impurity peaks, leading to the collection of mixed fractions and subsequent loss of pure product. Optimize the HPLC gradient to be shallower (e.g., 0.5% B/min) to improve resolution. |
Problem 2: Poor Purity After HPLC Purification
| Potential Cause | Troubleshooting & Optimization |
| Co-eluting Impurities | Impurities like deletion sequences (-1 amino acid) or peptides with certain modifications can have very similar hydrophobicity to the target peptide, making separation difficult. Try a different stationary phase (e.g., C8 instead of C18) or a different mobile phase modifier (e.g., formic acid instead of TFA, if using MS detection) to alter selectivity. A shallower gradient is often the most effective solution. |
| Scavenger Adducts | Cations generated from protecting groups (e.g., t-butyl cation from Boc) can modify sensitive residues like Trp or Met if not effectively trapped by scavengers. This creates adducts that may be difficult to separate. Ensure the correct scavenger cocktail is used for the amino acids present in your sequence. Thoroughly wash the precipitated peptide with cold ether to remove scavenger by-products. |
| Oxidation | Methionine and Tryptophan residues are susceptible to oxidation during synthesis and workup, leading to +16 Da or +32 Da impurities. Work under an inert atmosphere (e.g., nitrogen or argon) where possible and use degassed solvents. Adding a small amount of a reducing agent like DTT to the purification buffer can sometimes help, but be aware of potential DTT adducts. |
| "Ghost Peaks" in Chromatogram | Unexpected peaks appearing in blank runs can be due to contamination in the HPLC system or mobile phase. Use high-purity, HPLC-grade solvents and fresh TFA. Regularly flush the system, including the injector and column, with a strong organic solvent like 100% acetonitrile (B52724). |
Quantitative Data Summary
The following tables provide illustrative data on the purification of a model peptide containing this compound. Actual results will vary based on the peptide sequence, length, and synthesis efficiency.
Table 1: Typical Yield and Purity at Different Purification Stages
| Stage | Starting Material | Typical Yield | Purity (by RP-HPLC) | Primary Impurities Removed |
| Cleavage & Precipitation | 1.0 g Peptide-Resin | ~250 mg crude peptide | 50-70% | N/A |
| Ether Wash | 250 mg crude peptide | 85-95% (by weight) | 55-75% | Scavengers, soluble organic by-products |
| RP-HPLC Purification | ~220 mg washed peptide | 30-60% (of pure fractions) | >95% or >98% | Truncated/deletion peptides, incompletely deprotected peptides |
Table 2: Comparison of Preparative RP-HPLC Conditions
| Parameter | Condition A (Fast Gradient) | Condition B (Shallow Gradient) | Outcome |
| Column | C18, 10 µm, 250 x 21.2 mm | C18, 10 µm, 250 x 21.2 mm | - |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | - |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | - |
| Gradient | 20-80% B in 30 min (2%/min) | 35-55% B in 40 min (0.5%/min) | A shallower gradient significantly improves the resolution between the main product and closely eluting impurities like deletion sequences. |
| Flow Rate | 20 mL/min | 20 mL/min | - |
| Typical Purity | ~95% | >98% | |
| Typical Recovery | ~50% | ~40% | While purity is higher, recovery may be slightly lower due to the collection of narrower fractions to exclude overlapping impurities. |
Experimental Workflows and Protocols
Logical Troubleshooting Workflow for Peptide Purification
Caption: Decision tree for troubleshooting common peptide purification issues.
Overall Purification Workflow
Caption: Step-by-step experimental workflow for peptide purification.
Detailed Experimental Protocols
Protocol 1: Post-Cleavage Precipitation and Washing
This protocol is a critical first purification step to remove the bulk of organic, non-peptidic impurities before RP-HPLC.
Materials:
-
Crude peptide mixture post-cleavage (in TFA)
-
Diethyl ether (or methyl t-butyl ether), pre-chilled to -20°C or colder
-
Spark-free centrifuge with appropriate tubes
-
Vortex mixer
-
Nitrogen or Argon gas line
Procedure:
-
Precipitation: Slowly add the acidic cleavage mixture drop-wise into a centrifuge tube containing at least a 10-fold volume of ice-cold diethyl ether while vortexing. A fluffy white precipitate should form.
-
Incubation (Optional): For maximal precipitation, store the ether suspension at -20°C for 30-60 minutes.
-
First Centrifugation: Centrifuge the suspension at 3000-4000 x g for 5-10 minutes. A solid white pellet should form at the bottom of the tube.
-
Decantation: Carefully decant and discard the ether supernatant, which contains dissolved scavengers and cleaved protecting groups.
-
Washing: Add a fresh volume of cold ether to the tube, equal to the initial volume. Use a vortex mixer to thoroughly break up the pellet and re-suspend the peptide. This ensures efficient washing.
-
Repeat: Repeat the centrifugation and washing steps (steps 3-5) at least three more times. This is crucial for removing residual scavengers that can interfere with HPLC and mass spectrometry.
-
Drying: After the final wash and decantation, gently blow a stream of nitrogen or argon gas over the pellet to evaporate the residual ether until a dry, white or off-white powder is obtained. Do not over-dry, as this can make the peptide difficult to dissolve.
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general method for purifying the washed crude peptide. The gradient will need to be optimized based on the specific peptide's hydrophobicity.
Materials:
-
Washed and dried crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Preparative RP-HPLC system with a C18 column (e.g., 250 x 21.2 mm, 10 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly before use.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is poor, add a small amount of ACN or use a stronger solvent like 50% acetic acid. Centrifuge the sample at high speed for 5 minutes to pellet any insoluble material and transfer the supernatant to an injection vial.
-
Gradient Optimization (Analytical Scale): Before committing to a preparative run, perform an analytical run with a fast scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution percentage of your target peptide.
-
Preparative Run: Based on the analytical run, design a shallow gradient centered around the elution point of the target peptide. For a peptide containing Boc and Bzl groups, which is quite hydrophobic, a starting point could be:
-
Column: C18, 250 x 21.2 mm
-
Flow Rate: 20 mL/min
-
Gradient:
-
0-5 min: 30% B (Isocratic)
-
5-45 min: 30% to 60% B (Linear Gradient, 0.75%/min)
-
45-50 min: 60% to 100% B (Wash)
-
50-60 min: 100% to 30% B (Re-equilibration)
-
-
-
Fraction Collection: Monitor the column eluent at 214 nm or 220 nm. Collect fractions (e.g., 10 mL per fraction) across the major peaks.
-
Analysis and Pooling: Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry. Combine the fractions that meet the desired purity level (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
References
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Containing D-Glutamic Acid
For researchers, scientists, and drug development professionals, the accurate analysis of synthetic peptides is a critical step in ensuring purity, identity, and stability. The incorporation of non-standard amino acids, such as D-glutamic acid, introduces a layer of analytical complexity, primarily the potential for diastereomeric impurities. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of peptides containing D-glutamic acid, with a focus on reversed-phase (RP-HPLC) and chiral HPLC techniques.
The presence of a D-amino acid in a peptide sequence composed of L-amino acids creates a diastereomer. These stereoisomers can have profoundly different biological activities and conformational properties.[1] Therefore, a robust analytical method must be capable of separating the desired D-glutamic acid-containing peptide from its all-L counterpart and other synthesis-related impurities.
Core Separation Principles
Two primary HPLC strategies are employed for the analysis of these peptides: separation on conventional achiral stationary phases and separation on chiral stationary phases (CSPs).
-
Reversed-Phase HPLC (Achiral Separation): RP-HPLC is the most common method for peptide analysis.[1] Separation of diastereomers on achiral columns, such as C8 or C18, is often possible. The substitution of an L-amino acid with a D-amino acid can alter the peptide's secondary structure (e.g., disrupt an α-helix).[1] This change in conformation can lead to differences in hydrophobicity and interaction with the stationary phase, resulting in different retention times.[1][2]
-
Chiral HPLC (Chiral Separation): This method utilizes a chiral stationary phase (CSP) that interacts differently with the two diastereomers.[3][4] This direct enantioselective or diastereoselective interaction provides a powerful tool for achieving separation, often with higher resolution than on achiral phases, especially when conformational differences are subtle. Various types of CSPs, including macrocyclic glycopeptide, crown ether, and zwitterionic-based columns, are effective for separating chiral amino acids and small peptides.[3][4]
Comparative Performance Data
Table 1: Comparison of Retention Times for Diastereomeric Peptides on Achiral C8 and C18 Columns [1]
| Peptide Analog (Ac-EAEKAAKE-X-EKAAKEAEK-amide) | Column Type | Temperature (°C) | Retention Time (min) |
| X = L-Isoleucine | Zorbax 300SB-C8 | 30 | 33.6 |
| X = D-Isoleucine | Zorbax 300SB-C8 | 30 | 31.9 |
| X = L-Isoleucine | Zorbax 300SB-C8 | 65 | 31.5 |
| X = D-Isoleucine | Zorbax 300SB-C8 | 65 | 29.8 |
| X = L-Isoleucine | Zorbax 300SB-C18 | 30 | 36.1 |
| X = D-Isoleucine | Zorbax 300SB-C18 | 30 | 34.2 |
| X = L-Isoleucine | Zorbax 300SB-C18 | 65 | 34.9 |
| X = D-Isoleucine | Zorbax 300SB-C18 | 65 | 33.1 |
Data extracted from a study by Chen et al. (2010), which demonstrates the principle of separating peptide diastereomers on conventional RP-HPLC columns.[1]
Experimental Protocols
Below are detailed methodologies for the two primary HPLC approaches for analyzing peptides containing D-glutamic acid.
Protocol 1: Reversed-Phase HPLC for Diastereomer Separation
This protocol is adapted from established methods for separating peptide diastereomers on conventional C18 columns.[1][2]
-
Objective: To separate a peptide containing D-glutamic acid from its all-L diastereomer and other synthesis-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Materials:
-
Column: Zorbax 300SB-C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C (temperature can be varied to optimize separation).
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 20 µL.
-
Gradient:
-
5% to 55% Mobile Phase B over 50 minutes.
-
55% to 90% Mobile Phase B over 0.1 minutes.
-
Hold at 90% Mobile Phase B for 5 minutes.
-
90% to 5% Mobile Phase B over 0.1 minutes.
-
Hold at 5% Mobile Phase B for 5 minutes.
-
-
Protocol 2: Chiral HPLC for Direct Diastereomer Separation
This protocol outlines a general approach using a zwitterionic chiral stationary phase, which is effective for underivatized amino acids and small peptides.[4]
-
Objective: To achieve high-resolution separation of a D-glutamic acid-containing peptide from its L-diastereomer.
-
Instrumentation: HPLC system with a UV detector.
-
Materials:
-
Column: CHIRALPAK® ZWIX(+) or ZWIX(-), 3 µm, 4.6 x 150 mm.
-
Mobile Phase: Methanol / Acetonitrile / Water mixtures. A typical starting point could be 50/50 (v/v) Methanol/Acetonitrile with 0.1% formic acid and 0.05% ammonia. The exact ratio and additives must be optimized for the specific peptide.
-
Sample Preparation: Dissolve the peptide sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 10 µL.
-
Elution Mode: Isocratic elution is often preferred for chiral separations to maximize resolution. A shallow gradient may be tested if isocratic conditions are not optimal.
-
Methodology Visualization
The following diagrams illustrate the logical workflow for analyzing peptides containing D-glutamic acid.
Caption: General workflow for HPLC analysis of D-Glu peptides.
Caption: Logic for HPLC method selection.
References
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chiraltech.com [chiraltech.com]
A Comparative Guide to the Mass Spectrometry of Peptides with Boc-D-Glu-OBzl
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the characterization of intermediates and final products is a critical step. The incorporation of non-standard amino acids with protecting groups, such as N-α-tert-butyloxycarbonyl-D-glutamic acid α-benzyl ester (Boc-D-Glu-OBzl), introduces unique challenges and considerations for mass spectrometric analysis. This guide provides a comparative overview of the expected mass spectrometric behavior of peptides containing this compound versus those with an alternative protecting group strategy, Boc-D-Glu-OtBu, supported by established fragmentation principles.
Performance Comparison: this compound vs. Boc-D-Glu-OtBu
The choice of protecting group for the side chain of glutamic acid can significantly influence the fragmentation patterns observed in mass spectrometry, which in turn affects spectral interpretation and sequence analysis. The following table summarizes the key differences in the expected mass spectrometric performance between peptides containing this compound and Boc-D-Glu-OtBu.
| Feature | Peptide with this compound | Peptide with Boc-D-Glu-OtBu | Rationale & Supporting Data |
| Primary N-terminal Fragmentation | Neutral loss of isobutylene (B52900) (56 Da) and/or the entire Boc group (100 Da) from the N-terminus. | Neutral loss of isobutylene (56 Da) and/or the entire Boc group (100 Da) from the N-terminus. | The fragmentation of the N-terminal Boc group is a well-characterized process in the mass spectrometry of protected peptides. The loss of 2-methylprop-1-ene (B12662633) is a common observation.[1][2] |
| Primary Side-Chain Fragmentation | Expected loss of the benzyl (B1604629) group (91 Da as a benzyl cation or 92 Da as toluene) or the entire benzyloxycarbonyl group (135 Da). | Expected loss of a tert-butyl group (57 Da as a tert-butyl cation) or isobutylene (56 Da). | The benzyl ester can undergo fragmentation to produce a stable benzyl cation (m/z 91).[3][4] The tert-butyl ester readily loses a stable tert-butyl cation. The relative stability of benzyl and tert-butyl carbocations is a subject of debate and can be influenced by the specific chemical environment, but both are considered stable and thus favorable fragmentation pathways.[5][6][7][8] |
| Overall Spectral Complexity | Potentially higher due to multiple fragmentation pathways for the benzyl group. | Generally lower, with more predictable side-chain fragmentation. | The benzyl group can undergo rearrangements and produce various fragment ions, potentially leading to a more complex MS/MS spectrum.[9][10][11] |
| Ionization Efficiency | May be slightly reduced due to the bulky and somewhat non-polar protecting groups. | May be slightly reduced due to the bulky and somewhat non-polar protecting groups. | Bulky protecting groups can sometimes hinder efficient ionization in ESI-MS. |
| Potential for Side Reactions | The benzyl group is generally stable under typical ESI and MALDI conditions, but in-source fragmentation can occur. | The tert-butyl ester is also relatively stable but can be susceptible to acid-catalyzed hydrolysis if acidic mobile phases or matrices are used. | Acid-labile protecting groups can be sensitive to the conditions used in mass spectrometry, such as acidic matrices in MALDI-TOF MS. |
Experimental Protocols
A detailed and robust experimental protocol is essential for the successful mass spectrometric analysis of peptides containing protecting groups. Below is a generalized protocol for Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Sample Preparation for Mass Spectrometry
-
Peptide Solubilization : Dissolve the protected peptide in an appropriate solvent system. A common starting point is a mixture of acetonitrile (B52724) (ACN) and water (H₂O) with a small amount of an organic acid like formic acid (FA) to aid in protonation. A typical solvent is 50:50 ACN:H₂O with 0.1% FA. For peptides with poor solubility, organic solvents like methanol (B129727) or isopropanol (B130326) can be tested.
-
Concentration Adjustment : Dilute the peptide solution to a final concentration suitable for the mass spectrometer. For ESI-MS, a concentration range of 1-10 pmol/µL is typical. For MALDI-MS, a concentration of 1-10 pmol/µL is also a good starting point.
-
Desalting (if necessary) : If the peptide sample contains a high concentration of non-volatile salts from synthesis or purification, it is crucial to desalt it prior to MS analysis. This can be achieved using C18 ZipTips or similar reversed-phase chromatography materials.
ESI-MS/MS Analysis Protocol
-
Instrumentation : A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument equipped with an ESI source is recommended.
-
Infusion : The peptide solution can be introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters :
-
Capillary Voltage : 3.5 - 4.5 kV
-
Cone Voltage : 20 - 40 V (optimize to minimize in-source fragmentation)
-
Source Temperature : 100 - 150 °C
-
Desolvation Gas Flow : 600 - 800 L/hr
-
-
MS Scan : Acquire a full MS scan to identify the precursor ion (the protonated molecule [M+H]⁺).
-
MS/MS Fragmentation : Select the precursor ion of interest for collision-induced dissociation (CID).
-
Collision Energy : Start with a collision energy of 20-30 eV and optimize for optimal fragmentation. A collision energy ramp can also be used to acquire a wider range of fragment ions.
-
MALDI-TOF-MS Analysis Protocol
-
Matrix Selection : The choice of matrix is critical to avoid premature cleavage of acid-labile protecting groups. While α-cyano-4-hydroxycinnamic acid (CHCA) is a common matrix, it is acidic. For protected peptides, a less acidic or "neutral" matrix like 2,5-dihydroxybenzoic acid (DHB) or sinapinic acid (SA) may be preferable.
-
Sample Spotting :
-
Dried-Droplet Method : Mix 1 µL of the peptide solution with 1 µL of the matrix solution (e.g., 10 mg/mL DHB in 50:50 ACN:H₂O with 0.1% TFA or formic acid). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Instrumentation : A MALDI-TOF/TOF mass spectrometer.
-
MS Acquisition :
-
Ionization Mode : Positive ion reflector mode.
-
Laser Intensity : Adjust the laser intensity to the minimum required to obtain a good signal-to-noise ratio, which will help to minimize in-source decay.
-
-
MS/MS Acquisition (LIFT or PSD) : Select the precursor ion and acquire the MS/MS spectrum to observe the fragmentation pattern.
Visualizing Experimental Workflows and Fragmentation
Experimental Workflow for Peptide Mass Spectrometry
References
- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of Boc- alpha,beta- and beta,alpha-peptides and a pair of diastereomeric beta,alpha-dipeptides by positive and negative ion electrospray tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. wyzant.com [wyzant.com]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Boc-D-Glu-OBzl and Fmoc-D-Glu(OtBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical determinant of success. This guide provides an objective, data-driven comparison of two commonly used protected D-glutamic acid derivatives: Boc-D-Glu-OBzl and Fmoc-D-Glu(OtBu)-OH. We will delve into their respective performance, supported by illustrative experimental data, and provide detailed protocols to inform your synthetic strategy.
The selection between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategies for the α-amino group dictates the entire approach to solid-phase peptide synthesis (SPPS). This compound is employed in the classic Boc/Bzl strategy, which utilizes acidic conditions for Nα-deprotection and harsh acidic conditions for final cleavage. In contrast, Fmoc-D-Glu(OtBu)-OH is a cornerstone of the more contemporary Fmoc/tBu strategy, characterized by its use of a base for Nα-deprotection and milder acidic conditions for final cleavage.[1] This fundamental difference in chemical orthogonality governs the compatibility with other protecting groups, potential side reactions, and suitability for synthesizing various peptide sequences.[]
At a Glance: Key Chemical and Physical Properties
| Property | This compound | Fmoc-D-Glu(OtBu)-OH |
| Chemical Formula | C₁₇H₂₃NO₆ | C₂₄H₂₇NO₆ |
| Molecular Weight | 337.37 g/mol | 425.47 g/mol |
| CAS Number | 34404-30-3 | 104091-08-9 |
| Appearance | White to off-white solid | White powder |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protection | Benzyl (Bzl) ester | tert-Butyl (tBu) ester |
| Nα-Deprotection | Acid-labile (e.g., TFA) | Base-labile (e.g., Piperidine) |
| Side-Chain Deprotection | Strong acid-labile (e.g., HF, TFMSA) | Acid-labile (e.g., TFA) |
Performance Comparison in Peptide Synthesis
The choice between this compound and Fmoc-D-Glu(OtBu)-OH significantly impacts the synthesis of peptides, particularly those with challenging sequences. The following table presents illustrative data for the synthesis of a model decapeptide known to be prone to aggregation, highlighting the potential outcomes with each strategy.
| Parameter | This compound Strategy | Fmoc-D-Glu(OtBu)-OH Strategy |
| Coupling Efficiency | >99% (per step) | >99% (per step) |
| Crude Peptide Yield | ~75% | ~60% |
| Crude Peptide Purity (HPLC) | ~65% | ~50% |
| Key Side Reactions | Pyroglutamate formation, transesterification | Aspartimide formation, diketopiperazine formation |
| Suitability for "Difficult Sequences" | Often preferred for hydrophobic and aggregation-prone peptides due to N-terminal protonation after deprotection, which can disrupt secondary structures.[3][4] | Can be challenging for aggregation-prone sequences, though various modifications to protocols can mitigate these issues.[5] |
| Compatibility with Sensitive Residues | Harsh final cleavage conditions (HF) can degrade sensitive residues. | Milder cleavage conditions are more compatible with a wider range of post-translational modifications and sensitive amino acids.[] |
Experimental Protocols
Detailed methodologies for the incorporation of this compound and Fmoc-D-Glu(OtBu)-OH in solid-phase peptide synthesis are provided below.
Protocol 1: Incorporation of this compound in Boc-SPPS
This protocol outlines the manual coupling of this compound onto a peptide-resin using a standard Boc-SPPS workflow on a Merrifield resin.
1. Resin Preparation:
-
Swell Merrifield resin (1 g, 0.8 mmol/g) in dichloromethane (B109758) (DCM, 15 mL) for 1 hour in a reaction vessel.
-
Wash the resin with DCM (3 x 15 mL).
2. Nα-Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v, 15 mL) for 2 minutes.
-
Drain the solution and treat with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3 x 15 mL), isopropanol (B130326) (2 x 15 mL), and DCM (3 x 15 mL).
3. Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v, 2 x 15 mL) for 2 minutes each.
-
Wash the resin with DCM (3 x 15 mL).
4. Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq., 0.81 g), HBTU (2.9 eq., 0.88 g), and HOBt (3 eq., 0.37 g) in N,N-dimethylformamide (DMF, 10 mL).
-
Add DIEA (6 eq., 0.83 mL) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test.
5. Capping (Optional):
-
If the coupling is incomplete, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride (B1165640)/DIEA/DCM (1:1:8, v/v/v) for 30 minutes.
6. Final Cleavage and Deprotection:
-
After completion of the synthesis, wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail of HF/p-cresol (95:5, v/v) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the Bzl and other side-chain protecting groups.
Protocol 2: Incorporation of Fmoc-D-Glu(OtBu)-OH in Fmoc-SPPS
This protocol details the manual coupling of Fmoc-D-Glu(OtBu)-OH onto a peptide-resin using a standard Fmoc-SPPS workflow on a Rink Amide resin.
1. Resin Preparation:
-
Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF (15 mL) for 1 hour in a reaction vessel.
2. Nα-Fmoc Deprotection:
-
Drain the DMF and add a 20% solution of piperidine (B6355638) in DMF (v/v, 15 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 15 mL) and DCM (3 x 15 mL).
3. Coupling of Fmoc-D-Glu(OtBu)-OH:
-
In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (4 eq., 0.85 g), HBTU (3.9 eq., 0.74 g), and DIEA (8 eq., 0.69 mL) in DMF (10 mL).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test.
4. Capping (Optional):
-
If coupling is incomplete, cap the unreacted amino groups using a solution of acetic anhydride and DIEA in DMF.
5. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.
-
Treat the peptide-resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the tBu and other acid-labile side-chain protecting groups.
Synthesis Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies for the incorporation of a D-glutamic acid residue.
Concluding Remarks
The decision between utilizing this compound and Fmoc-D-Glu(OtBu)-OH in peptide synthesis is multifaceted and contingent on the specific requirements of the target peptide. The Fmoc/tBu strategy, with its milder deprotection conditions and broader compatibility with sensitive functionalities, has become the predominant choice for routine peptide synthesis.[] However, the Boc/Bzl strategy remains a powerful tool, particularly for the synthesis of long, hydrophobic, or aggregation-prone peptides where the acidic deprotection steps can be advantageous.[3] A thorough evaluation of the peptide sequence, desired purity, and available synthetic instrumentation should guide the researcher in selecting the most appropriate protected D-glutamic acid derivative for their research and development endeavors.
References
A Comparative Guide to Validating Boc-D-Glu-OBzl Incorporation in Peptides
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the unambiguous confirmation of amino acid incorporation is a critical quality control step. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative methods for validating the successful incorporation of the protected amino acid Boc-D-Glu-OBzl into a peptide chain.
Introduction to the Analytical Challenge
The incorporation of this compound introduces a residue with two bulky protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amine and the benzyl (B1604629) (Bzl) ester on the γ-carboxyl group of the glutamic acid side chain. Validating the formation of the peptide bond requires analytical techniques that can distinguish between the free amino acid and the incorporated residue within the peptide sequence.
Primary Validation Method: ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about a molecule in solution.[1][2] By analyzing the chemical shifts of specific protons, researchers can confirm the formation of the amide bond and thus the successful incorporation of this compound.
The key diagnostic proton is the α-hydrogen (α-H). Upon successful peptide bond formation, the chemical environment of the α-H changes significantly, leading to a predictable downfield shift in its resonance signal compared to the free amino acid.[2]
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR chemical shifts for the key protons of this compound before and after incorporation into a peptide. The data for the free amino acid is based on the spectrum of its dicyclohexylamine (B1670486) (DCHA) salt, and the incorporated values are representative shifts observed for similar protected amino acids in short peptides.[3]
| Proton | Free Boc-D-Glu(OBzl)-OH¹ (ppm) | Incorporated this compound² (ppm) | Rationale for Shift |
| α-H | ~4.0 - 4.2 | ~4.3 - 4.6 | Deshielding due to the electron-withdrawing effect of the newly formed amide bond. This is the primary indicator of incorporation. |
| β-CH₂ | ~1.9 - 2.2 | ~2.0 - 2.4 | Minor downfield shift due to the change in the overall electronic environment. |
| γ-CH₂ | ~2.3 - 2.5 | ~2.4 - 2.6 | Minor downfield shift. |
| Boc (t-butyl) | ~1.4 | ~1.4 | Generally, no significant change is expected as it is distant from the site of reaction. |
| OBzl (CH₂) | ~5.1 | ~5.1 | No significant change is expected. |
| OBzl (Aromatic) | ~7.3 | ~7.3 | No significant change is expected. |
¹ Chemical shifts are for the Boc-D-Glu(OBzl)-OH DCHA salt in CDCl₃.[3] ² Expected chemical shifts in a peptide, which can vary based on the peptide sequence and solvent.
Alternative Validation Methods
While NMR provides detailed structural confirmation, other techniques are routinely used to assess the outcome of a peptide synthesis reaction, primarily focusing on purity and molecular weight.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of peptide analysis, used to determine the purity of the crude peptide and to isolate the desired product.[4][5] The retention time of the peptide provides an indication of its identity, and the peak area of the main product relative to impurities is used to quantify purity.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming the molecular weight of the synthesized peptide.[4][5] By comparing the experimentally determined mass to the calculated mass of the target peptide containing this compound, researchers can verify that the full-length product has been synthesized.
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified, lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of approximately 10 mg/mL.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
Data Analysis: Process the spectrum and identify the chemical shifts of the α-H, β-CH₂, and γ-CH₂ protons of the this compound residue. Compare these to the known shifts of the free amino acid.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.
-
Mobile Phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Sample Preparation: Dissolve the crude or purified peptide in Solvent A to a concentration of 1 mg/mL.
-
Chromatographic Run: Inject 10-20 µL of the sample and run a linear gradient (e.g., 5% to 95% Solvent B over 30 minutes) at a flow rate of 1 mL/min.
-
Detection: Monitor the absorbance at 214 nm (for the peptide backbone) and 280 nm (if other aromatic residues are present).
-
Analysis: The major peak in the chromatogram should correspond to the full-length peptide. Purity is calculated based on the area of this peak relative to the total area of all peaks.
Mass Spectrometry (MS)
-
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer is commonly used.
-
Sample Preparation:
-
ESI-MS: The peptide solution from the HPLC can be directly infused into the mass spectrometer.
-
MALDI-TOF-MS: Mix the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate and allow it to dry.
-
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Compare the observed monoisotopic mass of the major peak with the calculated theoretical mass of the peptide containing this compound.
Visualization of Validation Workflow
References
A Comparative Guide to Boc-D-Glu-OBzl and Boc-L-Glu-OBzl in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of amino acid enantiomers can significantly impact the efficiency of synthesis and the properties of the final peptide. This guide provides a detailed comparison of Boc-D-Glu-OBzl and Boc-L-Glu-OBzl in the context of solid-phase peptide synthesis (SPPS), offering insights into their relative performance based on established chemical principles and experimental observations from broader studies on D-amino acid incorporation.
Introduction
Boc-Glu(OBzl)-OH is a commonly used protected amino acid in peptide synthesis, with the tert-butyloxycarbonyl (Boc) group protecting the α-amino group and a benzyl (B1604629) ester (OBzl) protecting the side-chain carboxyl group. The choice between the L- and D-enantiomer is critical, as it influences not only the biological activity and conformational properties of the resulting peptide but also the efficiency of the synthesis process itself. While peptides incorporating D-amino acids are known for their enhanced stability against proteolytic degradation, the impact of their inclusion on the synthesis workflow warrants careful consideration.[1]
Theoretical Comparison of Synthesis Efficiency
While direct head-to-head experimental data comparing the synthesis efficiency of this compound and Boc-L-Glu-OBzl is not extensively documented in publicly available literature, a comparison can be drawn based on the fundamental principles of peptide chemistry and data from studies on D-amino acid incorporation in general. The primary factors influencing efficiency are coupling kinetics, the propensity for side reactions such as racemization, and the tendency of the growing peptide chain to aggregate.
Data Presentation: Expected Performance in Boc-SPPS
| Parameter | Boc-L-Glu-OBzl | This compound | Rationale & Notes |
| Coupling Efficiency (per step) | >99% | >99% | For standard coupling protocols, the efficiency is expected to be high for both enantiomers. Minor differences might arise due to steric factors in specific sequences. |
| Coupling Time (to achieve >99% completion) | 60 - 120 minutes | 60 - 120 minutes | Standard coupling times are generally sufficient. Steric hindrance from the growing peptide chain could potentially lead to slightly longer coupling times for the D-enantiomer in certain contexts, but this is sequence-dependent. |
| Racemization of the incoming amino acid | <0.1% | <0.1% | Racemization of the Nα-Boc protected amino acid being coupled is generally very low with standard coupling reagents.[2] |
| Potential for Peptide Aggregation | Sequence-dependent | Potentially reduced | D-amino acids can disrupt the formation of stable secondary structures like β-sheets, which are a primary cause of aggregation during SPPS.[3][4] This can lead to improved synthesis outcomes for "difficult sequences". |
| Overall Crude Peptide Yield | Highly sequence-dependent | Potentially higher for aggregation-prone sequences | By mitigating aggregation, the incorporation of a D-amino acid can lead to higher overall yields, especially for longer or more hydrophobic peptides. |
| Crude Peptide Purity | Highly sequence-dependent | Potentially higher for aggregation-prone sequences | Reduced aggregation leads to fewer deletion sequences and other side products, resulting in higher crude peptide purity. |
Experimental Protocols
The following is a generalized experimental protocol for the manual solid-phase synthesis of a peptide using either this compound or Boc-L-Glu-OBzl on a Merrifield resin.
Materials and Reagents:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-L-Glu-OBzl or this compound
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (for Fmoc chemistry comparison, if needed)
-
Methanol (MeOH)
-
Diethyl ether
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
HF or TFMSA for final cleavage
Protocol Steps:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
-
First Amino Acid Loading:
-
Dissolve the first Boc-protected amino acid (e.g., Boc-Glycine) in a minimal amount of DMF.
-
Add DIEA to form the carboxylate salt.
-
Add the amino acid solution to the swollen resin and agitate at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and MeOH, then dry under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DMF for 5 minutes (repeat twice).
-
Wash the resin with DMF (5x).
-
-
Coupling of the Next Amino Acid (e.g., Boc-L/D-Glu-OBzl):
-
In a separate vessel, dissolve Boc-L-Glu-OBzl or this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Cool the solution to 0°C and add DCC (3 equivalents).
-
Allow the activation to proceed for 10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the ninhydrin (B49086) (Kaiser) test. A negative result (yellow) indicates complete coupling.
-
If the coupling is incomplete (blue/purple), repeat the coupling step.
-
-
Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry thoroughly.
-
Treat the peptide-resin with a cleavage cocktail (e.g., HF/anisole 9:1 or TFMSA/TFA/thioanisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, wash several times with ether, and dry under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm identity and purity.
-
Visualizations
Experimental Workflow for Boc-SPPS
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
Logical Relationship: Impact of D-Amino Acid on Aggregation
Caption: Influence of D-amino acid incorporation on peptide aggregation.
Discussion
The primary difference in synthesis efficiency between using this compound and Boc-L-Glu-OBzl is likely to be observed in sequences prone to aggregation. Peptide aggregation during SPPS is a major cause of incomplete reactions and the formation of deletion byproducts, leading to lower yields and purification challenges.[3][4] The incorporation of a D-amino acid can disrupt the regular hydrogen bonding patterns that lead to the formation of stable secondary structures, particularly β-sheets, which are often implicated in aggregation.[4][5]
For peptides that are known to be "difficult" to synthesize due to their sequence, the strategic incorporation of this compound in place of its L-enantiomer could be a viable strategy to improve the overall synthesis outcome. The potential benefits of reduced aggregation, leading to higher crude yield and purity, may outweigh any minor potential decreases in coupling kinetics due to steric factors.
In terms of racemization, the chirality of the incoming Boc-protected amino acid is generally stable under standard coupling conditions, and significant racemization is not expected for either enantiomer.[2] The primary concern for racemization in peptide synthesis is typically for the C-terminal amino acid of a peptide fragment during segment condensation or for certain amino acids that are particularly susceptible to epimerization, such as histidine and cysteine.
Conclusion
References
A Researcher's Guide to Identifying Side Products of Boc-D-Glu-OBzl Synthesis by Mass Spectrometry
For researchers, scientists, and professionals in drug development, ensuring the purity of peptide building blocks like Boc-D-Glu-OBzl is paramount for the synthesis of high-quality peptides. This guide provides a comparative framework for identifying potential side products in the synthesis of N-α-Boc-D-glutamic acid α-benzyl ester (this compound) using mass spectrometry. We present key data, a detailed experimental protocol, and a workflow diagram to facilitate accurate analysis.
The synthesis of this compound, a crucial reagent in peptide synthesis, can sometimes be accompanied by the formation of structurally similar impurities.[1][2] These side products can arise from incomplete reactions or side reactions such as the formation of diesters or dipeptides.[1][3] Mass spectrometry is an indispensable tool for detecting and identifying these impurities, ensuring the integrity of the final peptide product.
Comparative Data of Potential Side Products
To effectively identify side products, it is essential to know their expected mass-to-charge (m/z) ratios. The table below summarizes the calculated molecular weights and expected m/z values for the target product and common potential impurities when analyzed by mass spectrometry, typically observed as protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).
| Compound Name | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| This compound (Target Product) | C₁₇H₂₃NO₆ | 337.37[4][5] | 338.16 | 360.14 |
| D-Glutamic acid | C₅H₉NO₄ | 147.13 | 148.05 | 170.03 |
| Boc-D-Glutamic acid | C₁₀H₁₇NO₆ | 247.24 | 248.11 | 270.09 |
| D-Glutamic acid dibenzyl ester | C₁₉H₂₁NO₄ | 327.37 | 328.15 | 350.13 |
| Boc-D-Glu(OBzl)-OBzl (Diester) | C₂₄H₂₉NO₆ | 427.49 | 428.20 | 450.18 |
| Boc-D-Glu-D-Glu(OBzl)-OH (Dipeptide) | C₂₂H₃₀N₂O₉ | 466.48 | 467.20 | 489.18 |
| Pyroglutamic acid derivative (from Boc-D-Glu) | C₁₀H₁₅NO₅ | 229.23 | 230.10 | 252.08 |
Note: The exact mass of the most abundant isotope is used for calculations.
Experimental Protocol: LC-MS Analysis
This protocol outlines a standard method for the analysis of a crude this compound reaction mixture to identify the main product and potential side products.
1. Sample Preparation:
-
Dissolve 1 mg of the crude reaction mixture in 1 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water.
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow (Desolvation): 600 L/hr.
Workflow for Side Product Identification
The following diagram illustrates the logical workflow from sample analysis to the identification of potential side products in the synthesis of this compound.
By following this guide, researchers can systematically and accurately identify potential impurities in their this compound synthesis, ensuring the use of high-purity building blocks for reliable and reproducible peptide synthesis.
References
Quantifying Pyroglutamate Formation from Boc-Glu-OBzl: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the undesired cyclization of glutamic acid derivatives to pyroglutamate (B8496135) is a critical quality attribute to monitor during synthesis and storage. This guide provides a comparative overview of analytical methods for the precise quantification of pyroglutamate formed from the common starting material, Boc-Glu-OBzl.
The intramolecular cyclization of N-terminally protected glutamic acid, such as Boc-Glu-OBzl, to the lactam pyroglutamate is a common side reaction in peptide synthesis and related chemical processes. Accurate quantification of this impurity is essential for process optimization, quality control, and ensuring the efficacy and safety of the final product. This guide details and compares three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Comparison at a Glance
A summary of the key performance characteristics of each analytical method is presented below, offering a quick reference for selecting the most suitable technique based on specific laboratory needs and analytical requirements.
| Feature | HPLC-UV | NMR Spectroscopy | GC-MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Nuclear spin resonance in a magnetic field to provide structural and quantitative information. | Chromatographic separation of volatile derivatives followed by mass-based detection and quantification. |
| Sample Preparation | Simple dilution and filtration. | Dissolution in a deuterated solvent. | Derivatization required to increase volatility. |
| Selectivity | Good; relies on chromatographic resolution from starting material and other impurities. | Excellent; provides unambiguous structural confirmation. | Excellent; high selectivity based on mass-to-charge ratio. |
| Sensitivity | Moderate to high. | Lower compared to MS-based methods. | High. |
| Quantification | Relative or absolute with a calibration curve. | Absolute quantification using an internal standard without the need for a specific calibration curve for the analyte. | Relative or absolute with a calibration curve. |
| Throughput | High. | Low to moderate. | Moderate. |
| Instrumentation | Widely available in analytical laboratories. | Requires specialized instrumentation and expertise. | Common in analytical laboratories, but requires derivatization expertise. |
| Key Advantage | Robust, reliable, and high-throughput for routine analysis. | Unambiguous identification and absolute quantification without a reference standard for the analyte. | High sensitivity and selectivity, especially for complex matrices. |
| Potential Challenge | Co-elution of impurities can interfere with quantification. | Lower sensitivity may not be suitable for trace-level analysis. | Derivatization can be time-consuming and introduce variability. |
Chemical Transformation: Boc-Glu-OBzl to Pyroglutamate
The formation of pyroglutamate from Boc-Glu-OBzl proceeds via an intramolecular cyclization reaction, resulting in the loss of the Boc protecting group and the benzyl (B1604629) ester to form the lactam ring. Understanding this pathway is crucial for interpreting analytical results.
Caption: Formation of pyroglutamate from Boc-Glu-OBzl.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction conditions and sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used method for the quantification of pyroglutamate. It offers a good balance of sensitivity, selectivity, and throughput.
Experimental Workflow:
Caption: HPLC-UV experimental workflow.
Methodology:
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of pyroglutamic acid.
-
The concentration of pyroglutamate in the sample is determined by comparing its peak area to the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural identification and can be used for absolute quantification without the need for a specific pyroglutamate calibration curve, by using a certified internal standard.[2][3]
Experimental Workflow:
References
A Comparative Guide to the Chiral Stability of Boc-D-Glu-OBzl in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, maintaining the chiral integrity of amino acid building blocks is paramount to achieving the desired biological activity and therapeutic efficacy of the final peptide. This guide provides an objective assessment of the chiral stability of Boc-D-Glu-OBzl during Solid-Phase Peptide Synthesis (SPPS), comparing its performance with other commonly employed side-chain protecting groups for D-glutamic acid. The information presented is supported by a summary of available experimental data and detailed analytical protocols.
Introduction to Chiral Stability in SPPS
Racemization, the conversion of a chiral amino acid from one enantiomer to a mixture of both, is a critical side reaction in SPPS. It primarily occurs during the activation step of the carboxyl group for peptide bond formation. The abstraction of the α-proton of the activated amino acid, facilitated by a base, leads to a planar enolate intermediate, which can be protonated from either face to yield a mixture of L- and D-isomers. The extent of racemization is influenced by several factors, including the nature of the amino acid, the N-terminal protecting group, the side-chain protecting group, the coupling reagents, the base, and the reaction temperature. For glutamic acid derivatives, the electron-withdrawing effect of the side-chain ester can influence the acidity of the α-proton, thereby affecting the propensity for racemization.
Performance Comparison of D-Glutamic Acid Protecting Groups
The selection of a suitable side-chain protecting group for glutamic acid is a critical decision in peptide synthesis design. The ideal protecting group should be stable throughout the synthesis and be readily removable during the final cleavage step without causing side reactions. Furthermore, it should minimally contribute to the racemization of the amino acid during coupling. This section compares the chiral stability of the commonly used benzyl (B1604629) ester (OBzl) with other alternatives.
While direct, head-to-head comparative studies under identical conditions are scarce in the published literature, the following table summarizes reported racemization levels for D-glutamic acid under various SPPS conditions. It is important to note that direct comparison of these values should be done with caution due to the differing experimental setups.
| Protected Amino Acid | Coupling Conditions | % Racemization (L-isomer formation) | Analytical Method | Reference |
| D-Glu Derivative | Not Specified | 1.46 | Not Specified | [1] |
| Boc-D-Glu(OBzl)-OH | HBTU/HOBt/DIEA | Estimated < 2% | HPLC | General Knowledge |
| Boc-D-Glu(OChx)-OH | Not Specified | Generally lower than OBzl | HPLC | General Knowledge |
| Boc-D-Glu(OAll)-OH | Not Specified | Generally low | HPLC | General Knowledge |
Note: The value for Boc-D-Glu(OBzl)-OH is an estimation based on general observations in the field, as specific quantitative data from a controlled study was not found in the literature search. Cyclohexyl (OChx) and Allyl (OAll) esters are generally considered to be more robust against certain side reactions compared to the benzyl ester, and it is often inferred that this may translate to slightly better chiral stability, although quantitative evidence is lacking.
Experimental Protocols
To enable researchers to assess the chiral stability of this compound or any other protected amino acid in their own laboratories, the following detailed experimental protocols are provided.
Objective: To synthesize a model tripeptide, Ac-Phe-D-Glu-Leu-NH₂, incorporating the D-glutamic acid derivative of interest to assess its racemization during a standard SPPS coupling step.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Leu-OH
-
Boc-D-Glu(OBzl)-OH (or other protected D-Glu derivative)
-
Fmoc-Phe-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Capping reagent: Acetic anhydride (B1165640)
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc-Leu-OH Coupling:
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
Couple Fmoc-Leu-OH (3 eq.) using HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection: Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 min) and wash thoroughly.
-
Boc-D-Glu(OBzl)-OH Coupling:
-
Couple Boc-D-Glu(OBzl)-OH (3 eq.) using HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Acetylation: Acetylate the N-terminus with acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
-
Purification: Purify the crude peptide by preparative RP-HPLC.
Objective: To quantify the extent of racemization of the D-Glu residue in the synthesized model peptide by separating the resulting diastereomers (Ac-Phe-D-Glu-Leu-NH₂ and Ac-Phe-L-Glu-Leu-NH₂) using chiral HPLC.
Materials:
-
Purified model peptide
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., a protein-based chiral stationary phase)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the purified peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column
-
Flow rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two diastereomers. The major peak will be the desired Ac-Phe-D-Glu-Leu-NH₂, and the minor peak will be the epimerized Ac-Phe-L-Glu-Leu-NH₂.
-
Calculate the percentage of racemization using the peak areas: % Racemization = [Area(L-isomer) / (Area(D-isomer) + Area(L-isomer))] x 100
-
Objective: To determine the enantiomeric ratio of glutamic acid after total hydrolysis of the model peptide.
Materials:
-
Purified model peptide
-
6N HCl in D₂O (for hydrolysis to correct for acid-induced racemization)
-
Derivatization reagents (e.g., isopropanol/HCl for esterification and trifluoroacetic anhydride for acylation)
-
GC-MS system with a chiral capillary column (e.g., Chirasil-Val)
Procedure:
-
Hydrolysis: Hydrolyze the peptide in 6N DCl/D₂O at 110°C for 24 hours in a sealed tube.
-
Derivatization:
-
Evaporate the acid under a stream of nitrogen.
-
Esterify the amino acids with 2-propanol/HCl at 100°C for 1 hour.
-
Acylate with trifluoroacetic anhydride at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto the chiral GC column.
-
Use a temperature gradient program to separate the enantiomers.
-
Monitor the characteristic fragment ions for the derivatized glutamic acid.
-
-
Data Analysis:
-
Determine the peak areas for the D- and L-glutamic acid derivatives.
-
Correct for any racemization that occurred during hydrolysis by analyzing the deuterium (B1214612) incorporation.
-
Calculate the percentage of the L-isomer.
-
Mandatory Visualizations
Caption: Racemization pathway of Boc-D-Glu(OBzl)-OH during SPPS.
Caption: Experimental workflow for assessing chiral stability.
Conclusion
The chiral stability of this compound in SPPS is generally considered acceptable for most applications, with racemization levels typically being low. However, for the synthesis of peptides where absolute chiral purity is critical, especially in therapeutic applications, it is imperative to quantify the extent of racemization. The choice of coupling reagents and reaction conditions plays a significant role in minimizing this side reaction. While direct comparative data is limited, alternative protecting groups such as cyclohexyl (OChx) or allyl (OAll) esters may offer slight advantages in specific contexts, although this needs to be verified experimentally for each sequence. The provided protocols offer a robust framework for researchers to evaluate the chiral stability of this compound and other protected amino acids, ensuring the quality and stereochemical integrity of their synthetic peptides.
References
Distinguishing D- and L-Glutamic Acid in Peptides: A Comparative Fragmentation Analysis Guide
For researchers in drug development and proteomics, the chirality of amino acids is a critical attribute that can significantly impact a peptide's structure, function, and therapeutic efficacy. Distinguishing between peptides containing D- and L-glutamic acid (Glu) residues is a common analytical challenge. This guide provides a comparative analysis of their fragmentation patterns in tandem mass spectrometry (MS/MS), supported by experimental data and detailed protocols.
Executive Summary
Tandem mass spectrometry, particularly utilizing Higher-Energy Collisional Dissociation (HCD), has emerged as a powerful technique to differentiate between diastereomeric peptides containing D- and L-Glu. While the mass of these peptides is identical, the stereochemistry of the glutamic acid residue can lead to distinct fragmentation patterns. The most notable differences are observed in the relative intensities of specific fragment ions. This guide will focus on the analysis of the therapeutic peptide liraglutide (B1674861) and its D-Glu15 analogue as a case study to illustrate these differences.
Comparative Fragmentation Analysis: Liraglutide Case Study
A study by Chen et al. (2024) provides a clear example of how HCD fragmentation can be used to distinguish between liraglutide (containing L-Glu at position 15) and its diastereomer with D-Glu at the same position. The key finding is that under specific conditions, significant differences in the intensities of certain y-ions are observed.
Data Presentation: Fragment Ion Intensity Comparison
The following table summarizes the key quantitative findings from the comparative HCD fragmentation of liraglutide and its D-Glu15 analogue. The data highlights the differential intensities of doubly charged y-ions generated from a quadruply charged precursor ion at low normalized collision energies (NCEs).
| Fragment Ion | Precursor Ion | Normalized Collision Energy (NCE) | Relative Intensity (D-Glu15-liraglutide vs. Liraglutide) | Key Observation |
| y162+ | [M+4H]4+ | 15-20% | Significantly Higher | The presence of D-Glu15 enhances the formation of this specific y-ion. |
| Other y-ions | [M+4H]4+ | 15-20% | Varied, but less pronounced differences | While other fragment intensities may differ, y162+ is a strong diagnostic indicator. |
Data is based on the findings for liraglutide, a 31-amino acid peptide. The principle of differential fragmentation is expected to be applicable to other peptides, although the specific diagnostic ions may vary.
Experimental Protocols
Reproducible and reliable results in comparative fragmentation analysis depend on meticulous experimental procedures. The following protocols provide a general framework for sample preparation and LC-MS/MS analysis of synthetic peptides containing D- or L-Glu.
Sample Preparation of Synthetic Peptides
This protocol is suitable for purified synthetic peptides.
Materials:
-
Synthetic peptide (L-Glu and D-Glu versions)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), LC-MS grade
Procedure:
-
Solubilization: Dissolve the synthetic peptides in an appropriate solvent. A common starting point is 0.1% formic acid in water. If solubility is an issue, a small percentage of acetonitrile can be added. The final concentration will depend on the sensitivity of the mass spectrometer, but a typical starting concentration is 1 mg/mL.
-
Dilution: From the stock solution, prepare a working solution for injection. A typical concentration for direct infusion or LC-MS analysis is in the low micromolar to high nanomolar range (e.g., 1-10 µM). The final dilution should be made in the initial mobile phase conditions of the liquid chromatography method (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Vortex and Centrifuge: Briefly vortex the diluted samples and centrifuge at high speed for 5-10 minutes to pellet any insoluble material before transferring the supernatant to an autosampler vial.
LC-MS/MS Analysis Protocol
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q Exactive HF)
-
Nanospray ionization source
-
Reversed-phase nano-liquid chromatography system
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 40% B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 200-300 nL/min
MS Parameters:
-
Ionization Mode: Positive
-
Full Scan (MS1):
-
Resolution: 60,000 - 120,000
-
Scan Range: m/z 350-1500 (adjust based on precursor m/z)
-
AGC Target: 3e6
-
Max IT: 50 ms
-
-
Tandem MS (MS/MS):
-
Activation Type: HCD
-
Isolation Window: 1.2 - 2.0 m/z
-
Normalized Collision Energy (NCE): A stepped NCE approach (e.g., 15%, 20%, 25%) or a single low NCE (e.g., 20%) is recommended to observe the diagnostic differences.
-
Resolution: 15,000 - 30,000
-
AGC Target: 1e5
-
Max IT: 50-100 ms
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comparative fragmentation analysis of peptides containing D- and L-Glu.
Caption: Experimental workflow for comparative fragmentation analysis.
Logical Flow of Analysis
The differentiation of D- and L-Glu containing peptides relies on a logical progression from sample analysis to data interpretation.
Safety Operating Guide
Safe Disposal of Boc-D-Glu-OBzl: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Boc-D-Glu-OBzl (N-α-t-Boc-D-glutamic acid α-benzyl ester), a common protected amino acid used in peptide synthesis. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures.
1.1 Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in its solid form or in solution.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Follow proper glove removal technique to avoid skin contact.
-
Body Protection: Wear a laboratory coat. For larger quantities or where significant dust generation is possible, consider additional protective clothing.
-
Respiratory Protection: In case of inadequate ventilation or the formation of dust, use a NIOSH (US) or CEN (EU) approved particulate respirator (e.g., N95 or P1 type). For higher-level protection, a full-face respirator with appropriate cartridges may be necessary.[1]
1.2 Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[2]
-
Store the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperatures are typically 2-8°C.
-
Keep away from sources of ignition as it is a combustible solid.[3]
Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
2.1 Small Spills (Solid):
-
Restrict Access: Cordon off the area to prevent unprotected personnel from entering.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain and Collect: Moisten the spilled powder with a damp paper towel to prevent it from becoming airborne. Carefully sweep or scoop the material using appropriate tools (e.g., non-sparking tools) and place it into a suitable, labeled, and closed container for waste disposal.[2][4]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Materials: All contaminated cleaning materials (gloves, wipes, etc.) must be placed in the hazardous waste container.
2.2 Large Spills (Solid):
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Ventilate: Ensure adequate ventilation, if safe to do so.
-
Containment: Prevent the powder from spreading or entering drains.
-
Cleanup: Cleanup should only be performed by trained personnel equipped with the appropriate PPE.
Disposal Procedures
Treat all this compound waste as laboratory chemical waste.[5] Never dispose of this chemical down the sink or in general trash.
3.1 Primary Disposal Route: The most common and recommended method for disposal is through a licensed hazardous waste management contractor.
-
Step 1: Collection and Storage:
-
Collect waste this compound (both pure solid and contaminated materials) in a designated, suitable, and clearly labeled container. The container must be kept closed when not in use.
-
-
Step 2: Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound" or "N-α-t-Boc-D-glutamic acid α-benzyl ester". Include the date of accumulation.
-
-
Step 3: Segregation:
-
Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
-
Step 4: Professional Disposal:
-
Arrange for pickup by your institution's EHS-approved hazardous waste contractor. They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations, likely via high-temperature incineration.
-
3.2 Potential Pre-treatment (Expert Consultation Required):
While not standard practice, chemical degradation can be considered to render the compound less hazardous before disposal, particularly for small quantities. This should only be performed by trained chemists after a thorough risk assessment and with approval from your institution's EHS department. The protecting groups on this compound are susceptible to cleavage under specific conditions.
-
Acid-Catalyzed Deprotection: The Boc group is labile to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] This process would yield D-glutamic acid benzyl (B1604629) ester, carbon dioxide, and isobutene.
-
Hydrogenolysis: The benzyl ester group can be cleaved by catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst).[4][8] This would yield Boc-D-glutamic acid and toluene.
Important: These deprotection methods create new waste streams (acids, catalysts, solvents) that also require proper hazardous waste disposal. Therefore, this is generally not a preferred or practical disposal route and should not be attempted without expert oversight.
Data Summary
The following table summarizes key quantitative and qualitative data for this compound relevant to its safe handling and disposal.
| Property | Data | Source(s) |
| Chemical Formula | C₁₇H₂₃NO₆ | [9] |
| Molecular Weight | 337.37 g/mol | [9] |
| Physical Form | Solid, powder | [3] |
| Storage Temperature | 2-8°C | [3] |
| Storage Class | 11 - Combustible Solids | [3][9] |
| Primary Disposal Method | Licensed Hazardous Waste Contractor (Incineration) | [5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. This compound Novabiochem® | 34404-30-3 [sigmaaldrich.com]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
